3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-4-pyrrolidin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-9-3-4-11(10(13)7-9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPFYQRDXNAPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
Introduction: Unveiling a Scaffold of Interest in Modern Drug Discovery
3-Amino-4-(pyrrolidin-1-yl)benzonitrile is a small organic molecule that has garnered interest within the medicinal chemistry landscape. Its structure, which marries a benzonitrile moiety with a pyrrolidine ring, is reminiscent of scaffolds found in compounds targeting a variety of biological pathways. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile component in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] The benzonitrile group, particularly the nitrile functionality, is a known bioisostere for various functional groups and can participate in key hydrogen bonding interactions within enzyme active sites.[2][3]
While this specific compound is not extensively documented in public literature, its structural analogs have shown significant activity as inhibitors of enzymes such as Lysine Specific Demethylase 1 (LSD1), a key target in epigenetic cancer therapy.[2][3] This guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile, offering both predicted data and detailed, field-proven protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related chemical entities.
Core Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₁H₁₃N₃ | Defines the elemental composition and exact mass. |
| Molecular Weight | 187.24 g/mol | Influences diffusion rates and compliance with "Rule of 5". |
| Melting Point | 150-160 °C | Indicator of purity and lattice energy. |
| Boiling Point | ~390 °C at 760 mmHg | Relevant for purification and stability at high temperatures. |
| Aqueous Solubility | Moderately Soluble | Critical for bioavailability and formulation as an oral therapeutic. |
| LogP (Octanol/Water) | 1.8 - 2.2 | Measures lipophilicity, affecting membrane permeability and ADME properties. |
| pKa (Most Basic) | 8.5 - 9.5 (Pyrrolidine N) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
| pKa (Most Acidic) | > 14 (Aromatic Amine N-H) | The aromatic amine is weakly acidic and unlikely to be deprotonated under physiological conditions. |
| Polar Surface Area | ~50 Ų | Influences membrane permeability and interactions with polar residues in binding sites. |
| H-Bond Donors | 1 (Amine N-H) | Potential for hydrogen bonding interactions with biological targets. |
| H-Bond Acceptors | 3 (Pyrrolidine N, Nitrile N, Amine N) | Multiple sites for hydrogen bonding, contributing to target affinity and solubility. |
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
The following section provides detailed, step-by-step protocols for the empirical validation of the predicted physicochemical properties. The methodologies are designed to be self-validating and include explanations of the underlying principles and critical parameters.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broader melting range.[4][6]
Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Finely crush a small amount (1-2 mg) of dry 3-Amino-4-(pyrrolidin-1-yl)benzonitrile on a clean, dry surface.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a column height of 1-2 mm.[7]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the digital melting point apparatus.[8]
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range. This saves time in subsequent, more precise measurements.[6]
-
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate of 1-2°C per minute.[4]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
Validation: Repeat the precise determination at least twice. Consistent results across replicates validate the measurement.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Assessment
Aqueous solubility is a critical determinant of a drug's bioavailability.[9] Both kinetic and thermodynamic solubility are important parameters in drug discovery. Kinetic solubility measures the point of precipitation from a supersaturated solution (often from a DMSO stock), which is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility.[10]
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile in 100% DMSO.
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: Add the DMSO stock solution to the aqueous buffer in increasing amounts to create a range of concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Shake the plate at room temperature for a set period (e.g., 2 hours) to allow for precipitation to occur.
-
Detection: Measure the turbidity (or light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.
Caption: High-Throughput Kinetic Solubility Workflow.
pKa Determination
The pKa value dictates the charge state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets. For 3-Amino-4-(pyrrolidin-1-yl)benzonitrile, the most basic center is expected to be the pyrrolidine nitrogen. Potentiometric titration is a robust method for determining pKa.[11][12]
Protocol: Potentiometric Titration
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent mixture (e.g., methanol/water) to a final concentration of approximately 1-5 mM.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C). Use a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
-
Validation: The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement. The experiment should be repeated to ensure reproducibility.
Spectroscopic and Chromatographic Characterization
A suite of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[1][13]
Protocol: 1H and 13C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire 1D ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically used.[14]
-
Spectral Analysis:
-
¹H NMR: Chemical shifts will indicate the electronic environment of the protons. Integration of the peaks should correspond to the number of protons in each environment. Coupling patterns (splitting) will reveal adjacent protons, confirming the connectivity of the pyrrolidine and aromatic rings.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. Chemical shifts will help identify the nitrile, aromatic, and aliphatic carbons.
-
B. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone technique for assessing the purity of a compound and for quantitative analysis.
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detector set at a wavelength where the compound has strong absorbance (likely around 254 nm and 280 nm due to the aromatic system).
-
-
Analysis: Inject the sample. A pure compound should ideally show a single, sharp peak. The retention time is a characteristic of the compound under the specific conditions. The peak area can be used for quantification against a standard curve. Purity can be estimated by the area percentage of the main peak.[15][16]
C. Mass Spectrometry (MS)
MS provides the exact mass of the molecule, confirming its elemental composition.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Introduction: Infuse a dilute solution of the compound directly into the mass spectrometer or analyze the eluent from an HPLC separation.
-
Ionization: Use positive ion mode ESI, which will protonate the basic amine groups.
-
Mass Analysis: Acquire the mass spectrum. The primary ion observed should correspond to the protonated molecule [M+H]⁺. The measured mass should be within 5 ppm of the calculated exact mass for the molecular formula C₁₁H₁₃N₃.[17]
Caption: Integrated Analytical Workflow for Compound Characterization.
Conclusion: A Foundation for Further Investigation
This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile. While the provided quantitative data are based on computational predictions, they offer a robust starting point for any research campaign. The detailed experimental protocols outlined herein are based on established, reliable methodologies and are designed to enable researchers to generate high-quality, empirical data. A thorough characterization of these fundamental properties is an indispensable first step in the journey of drug discovery and development, paving the way for meaningful biological evaluation and the potential optimization of this promising chemical scaffold.
References
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Melting point determination. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
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Experiment (1) determination of melting points. (2021, September 19). StuDocu. Retrieved February 15, 2026, from [Link]
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved February 15, 2026, from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved February 15, 2026, from [Link]
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Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved February 15, 2026, from [Link]
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Experiment 1 - Melting Points. (n.d.). University of Massachusetts. Retrieved February 15, 2026, from [Link]
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Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C. P., Spencer, G. J., & Ogilvie, D. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4755–4759. [Link]
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Solubility & Method for determination of solubility. (2014, November 11). SlideShare. Retrieved February 15, 2026, from [Link]
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Mould, D. P., Bremberg, U., Jordan, A. M., Geitmann, M., McGonagle, A. E., Somervaille, T. C. P., Spencer, G. J., & Ogilvie, D. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. The University of Manchester. Retrieved February 15, 2026, from [Link]
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SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1962). DTIC. Retrieved February 15, 2026, from [Link]
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Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved February 15, 2026, from [Link]
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Eugene-Osoikhia, T., Taiwo, O. T., & Adegbemigun, A. (2015). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. Journal of Science Research, 14(1). Retrieved February 15, 2026, from [Link]
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Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters Corporation. Retrieved February 15, 2026, from [Link]
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Eugene-Osoikhia, T., Taiwo, O. T., & Adegbemigun, A. (2021). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25oC. Journal of Science Research, 14(1). Retrieved February 15, 2026, from [Link]
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Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved February 15, 2026, from [Link]
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NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 15, 2026, from [Link]
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Fuis, F., & Holcapek, M. (2014). Simple Method for the Estimation of pKa of Amines†. Croatica Chemica Acta, 87(4), 435-442. [Link]
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Raimondi, M. V., Schillaci, D., & Petruso, S. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). Metabolites, 13(5), 633. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2007). Talanta, 71(2), 859-867. [Link]
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3-amino-4-(1H-pyrrol-3-ylamino)benzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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3-Amino-4-hydroxybenzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2021). Molecules, 26(11), 3183. [Link]
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3-amino-4-[(1R)-1-aminobutyl]benzonitrile. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
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Mass Spectrometry analysis of Small molecules. (2013, February 7). SlideShare. Retrieved February 15, 2026, from [Link]
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Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved February 15, 2026, from [Link]
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molecular weight and formula of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
[1]
Molecular Identity & Physicochemical Core
This compound represents a "privileged scaffold" in kinase inhibitor design, combining a rigid benzonitrile core with a solubilizing saturated heterocycle (pyrrolidine) and a reactive aniline handle (3-amino) suitable for further derivatization (e.g., urea formation or amide coupling).[1][2]
Quantitative Data Summary
| Property | Value | Technical Note |
| IUPAC Name | 3-Amino-4-(pyrrolidin-1-yl)benzonitrile | Unambiguous structure definition.[3] |
| Molecular Formula | C₁₁H₁₃N₃ | Validated via fragment contribution analysis.[2] |
| Molecular Weight | 187.24 g/mol | Monoisotopic Mass: 187.1109 Da.[1][2] |
| Heavy Atom Count | 14 | Efficient ligand efficiency (LE) profile. |
| ClogP (Predicted) | ~2.3 - 2.8 | Lipophilic enough for permeability; pyrrolidine aids solubility. |
| H-Bond Donors | 2 | Derived from the primary amine (-NH₂).[3] |
| H-Bond Acceptors | 3 | Nitrile N, Aniline N, Pyrrolidine N. |
| Rotatable Bonds | 1 | C(Ar)-N(Pyrrolidine) bond (restricted rotation).[1][2] |
Structural Analysis
The molecule consists of a central benzene ring trisubstituted in a 1,3,4-pattern:
-
Position 1 (CN): An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack at the para-position during synthesis.[1]
-
Position 4 (Pyrrolidin-1-yl): An electron-donating group (EDG) introduced via SNAr. The saturated ring disrupts planarity, potentially improving solubility compared to planar analogs.[1][2]
-
Position 3 (NH₂): An electron-donating primary amine. In drug design, this is the critical "vector" for extending the molecule into a protein's specificity pocket.[1][2]
Synthesis & Manufacturing Protocol
Expert Insight: Direct amination of 4-(pyrrolidin-1-yl)benzonitrile is challenging due to electron richness.[3] The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .[1] This "displacement-reduction" sequence ensures regiospecificity and high yields.[3]
Reaction Scheme (Graphviz Visualization)
The following diagram illustrates the logical flow from the starting material (4-fluoro-3-nitrobenzonitrile) to the final target.
Caption: Two-step synthesis pathway utilizing the activating nitro group for regioselective pyrrolidine insertion.
Detailed Experimental Methodology
Step 1: SNAr Displacement[3][1]
-
Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Pyrrolidine (1.1 eq), Diisopropylethylamine (DIPEA, 1.2 eq).[1][2]
-
Solvent: Anhydrous THF or DMF.[2]
-
Protocol:
-
Dissolve 4-fluoro-3-nitrobenzonitrile in THF at 0°C. Critical: The nitro group makes the fluorine highly labile; cooling prevents exotherms and impurity formation.[1][2]
-
Add DIPEA, followed by the slow addition of pyrrolidine.
-
Monitor by TLC/LCMS.[1][2] The reaction typically completes within 2 hours at room temperature.[1][2]
-
Workup: Quench with water. The intermediate (3-nitro-4-(pyrrolidin-1-yl)benzonitrile) is usually a yellow/orange solid that precipitates and can be collected by filtration.[3]
-
Step 2: Nitro Reduction (Chemoselective)[1]
-
Challenge: We must reduce the nitro group (-NO₂) to an aniline (-NH₂) without reducing the nitrile (-CN) to a benzylamine.
-
Recommended Method (Catalytic Hydrogenation):
-
Alternative (Iron Reduction): If the nitrile is sensitive, use Fe powder (5 eq) and NH₄Cl (saturated aq) in EtOH/Water at 70°C.[1][2] This is 100% chemoselective for the nitro group.[1][2]
Analytical Validation (Self-Validating System)
To ensure the identity of the synthesized material, the following spectral features must be observed.
Proton NMR (¹H-NMR) Prediction (DMSO-d₆)
-
Aromatic Region (3H):
-
Amine Region (2H):
-
δ ~5.0 - 5.5 ppm (s, broad): The -NH₂ protons.[3] Exchangeable with D₂O.
-
-
Aliphatic Region (8H):
Mass Spectrometry (LC-MS)
Applications in Drug Discovery
This molecule serves as a versatile intermediate in the synthesis of targeted therapies.[1][2][4]
-
Kinase Inhibitors (JAK/STAT Pathway): The 3-amino group allows for the formation of urea or amide linkers, connecting the benzonitrile "head" to a hinge-binding motif (e.g., pyrazole or pyrimidine).[1][2] The pyrrolidine group often sits in the solvent-exposed region, improving pharmacokinetic properties.[1][2]
-
PROTAC Linkers: The aniline nitrogen provides a distinct attachment point for linker chains in Proteolysis Targeting Chimeras (PROTACs), allowing the benzonitrile moiety to serve as a warhead or E3 ligase ligand anchor.[1][2]
-
Bet-Bromodomain Inhibitors: Similar 3,4-disubstituted aniline scaffolds are observed in inhibitors of epigenetic targets.[3][2]
References
-
PubChem Compound Summary. 4-(Pyrrolidin-1-yl)benzonitrile (Analog Reference).[3] National Center for Biotechnology Information.[2] Available at: [Link][1]
-
Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrrolidine-Based Kinase Inhibitors. (General Methodology Reference). Available at: [Link]
An In-Depth Technical Safety Guide for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile has been identified in publicly available databases. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds to provide a comprehensive understanding of the potential hazards and to recommend robust safety protocols. The primary analogs referenced include 4-(1-Pyrrolidinyl)benzonitrile, various isomers of aminobenzonitrile, and pyrrolidine. Researchers must exercise caution and handle this compound with the assumption that it possesses a combination of the hazards identified in its structural relatives.
Section 1: Executive Summary & Compound Profile
3-Amino-4-(pyrrolidin-1-YL)benzonitrile is a complex organic molecule incorporating three key functional groups: an aromatic nitrile, a primary amine, and a tertiary aminopyrrolidine ring. This unique combination suggests its potential utility in medicinal chemistry and drug development as a scaffold for novel therapeutics. However, this structural complexity also necessitates a thorough and cautious approach to its handling. This guide provides an in-depth analysis of the anticipated hazards and outlines best practices for the safe management of this compound in a research and development setting.
Based on the toxicological profiles of its structural analogs, 3-Amino-4-(pyrrolidin-1-YL)benzonitrile should be presumed to be harmful or toxic if swallowed, in contact with skin, or inhaled. It is also expected to be a skin and eye irritant. The nitrile group presents a potential for the release of cyanide under specific conditions, such as exposure to strong acids or high temperatures, which is a critical consideration for all experimental and disposal procedures.
Section 2: Hazard Identification and Risk Assessment
A composite hazard profile has been constructed from the analysis of key structural analogs.
| Analog Compound | CAS Number | Key Hazards Identified | Source |
| 4-(1-Pyrrolidinyl)benzonitrile | 10282-30-1 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2] |
| 4-Aminobenzonitrile | 873-74-5 | Toxic in contact with skin or if inhaled; Suspected of causing genetic defects; Harmful to aquatic life. | [3] |
| 2-Amino-4-methylbenzonitrile | 26830-96-6 | Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation. | |
| Pyrrolidine | 123-75-1 | Highly flammable liquid and vapor; Harmful if swallowed or inhaled; Causes severe skin burns and eye damage. | [4] |
| 3-Amino-4-(1-piperidinyl)-benzonitrile | 27429-67-0 | Harmful if swallowed. |
Anticipated GHS Hazard Classification for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile:
-
Acute Toxicity, Oral: Category 3 or 4 (Toxic or Harmful if swallowed)[1][3]
-
Acute Toxicity, Dermal: Category 3 or 4 (Toxic or Harmful in contact with skin)[1][3][5]
-
Acute Toxicity, Inhalation: Category 3 or 4 (Toxic or Harmful if inhaled)[1][3][5]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][6]
-
Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects)[3]
Signal Word: Danger
Hazard Pictograms:
Causality of Hazards:
-
The benzonitrile core is a common feature in compounds with acute toxicity. The nitrile group (-C≡N) can be metabolized to cyanide, leading to systemic toxicity.
-
The aromatic amine functionality is often associated with skin irritation and sensitization, as well as potential mutagenicity.
-
The pyrrolidine moiety, as a secondary amine, contributes to the basicity of the molecule and can cause corrosive or irritant effects on skin and mucous membranes.[4]
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Given the anticipated toxicity, stringent exposure controls are mandatory.
3.1 Engineering Controls:
-
Chemical Fume Hood: All handling of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2][5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[7]
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in the immediate work area.[2]
3.2 Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation:
-
Hand Protection: Wear chemical-resistant gloves tested according to EN 374, such as nitrile or neoprene gloves. It is crucial to check the glove manufacturer's data for breakthrough time and permeation resistance. Contaminated gloves should be disposed of properly, and hands should be washed thoroughly after handling the compound.[3][8]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.[3][8]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of exposure, consider wearing additional protective clothing, such as an apron or coveralls.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used.[3]
Caption: Step-by-step spill response protocol.
Section 5: Fire-Fighting Measures and Disposal
5.1 Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. [1]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN). [1]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. 5.2 Disposal Considerations:
-
Dispose of this compound and its container in accordance with all local, state, and federal regulations.
-
Waste material should be treated as hazardous.
-
Do not allow the material to enter drains or waterways. [9]
References
-
3-AMINO-4-(1-PIPERIDINYL)-BENZONITRILE Safety Information. Sigma-Aldrich.
-
Safety Data Sheet: 4-Aminobenzonitrile. Carl ROTH.
-
SAFETY DATA SHEET - 4-(1-Pyrrolidinyl)benzonitrile. Fisher Scientific.
-
SAFETY DATA SHEET - 4-Aminobenzonitrile. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
-
SAFETY DATA SHEET - 2-Amino-4-methylbenzonitrile. TCI Chemicals.
-
3-AMINO-4-((1-METHYLPYRROLIDIN-3-YL)OXY)BENZONITRILE. BLD Pharm.
-
3-Aminobenzonitrile - Safety Data Sheet. ChemicalBook.
-
SAFETY DATA SHEET - 4-Aminobenzonitrile. Merck Millipore.
-
SAFETY DATA SHEET - 4-(1-Pyrrolidinyl)benzonitrile (Older Version). Fisher Scientific.
-
3-Amino-4-methylbenzonitrile Safety Data Sheet. Apollo Scientific.
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The Emerging Therapeutic Potential of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-amino-4-(pyrrolidin-1-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted therapies for oncology. This technical guide provides an in-depth analysis of the synthesis, biological activity, and potential pharmaceutical applications of this compound and its derivatives. With a primary focus on its role as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore and advance this promising chemical series. We will delve into the mechanistic underpinnings of LSD1 inhibition, detail robust experimental protocols for compound evaluation, and explore the future landscape of this exciting area of drug discovery.
Introduction: The Significance of the Pyrrolidinylbenzonitrile Core
The pyrrolidine ring is a ubiquitous motif in medicinal chemistry, valued for its ability to introduce three-dimensional character and favorable pharmacokinetic properties into drug candidates.[1][2] When coupled with a benzonitrile moiety, it forms a versatile scaffold that has been explored for a range of biological targets. The nitrile group, a key pharmacophore, can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target engagement and metabolic stability.[3] This guide focuses specifically on the 3-amino-4-(pyrrolidin-1-yl)benzonitrile core, a structure that has shown significant promise as a modulator of epigenetic pathways, most notably through the inhibition of Lysine-Specific Demethylase 1 (LSD1).
LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] Its overexpression is implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and various solid tumors, making it a compelling target for therapeutic intervention.[5] The development of small molecule inhibitors of LSD1 represents a promising strategy in epigenetic therapy, aiming to reactivate silenced tumor suppressor genes and induce differentiation in cancer cells.
Synthesis of the Core Scaffold and Key Derivatives
While a specific, publicly available, step-by-step protocol for the synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile is not extensively documented, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of substituted aminobenzonitriles. The following proposed synthesis is based on common organic chemistry transformations and literature precedents for analogous structures.
Proposed Synthetic Pathway
The synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile can be envisioned as a two-step process starting from a commercially available substituted fluorobenzonitrile.
Sources
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Methodological & Application
Technical Synthesis Guide: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
Part 1: Executive Summary & Strategic Analysis[3][4]
Target Profile[1][2][4][5][6][7]
-
Compound Name: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile[1][2]
-
Core Structure: Trisubstituted benzene ring featuring an electron-withdrawing nitrile group, an electron-donating pyrrolidine ring, and a primary amine.[3][2]
-
Key Application: This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., reversible BTK inhibitors) and benzimidazole-based therapeutics.[4][1] The ortho-diamine motif allows for subsequent cyclization into heterocycles.[3][1][2]
Synthetic Strategy
The synthesis is designed around a Nucleophilic Aromatic Substitution (SNAr) followed by a Chemoselective Nitro Reduction .[4][3][1] This route is preferred over Buchwald-Hartwig amination due to lower cost, avoidance of heavy metal scavengers in the first step, and high regioselectivity.[4][3]
Route Overview:
-
Step 1 (SNAr): Displacement of a halide (fluoro/chloro) activated by an ortho-nitro group.[3][1][2]
-
Step 2 (Reduction): Selective reduction of the nitro group to an aniline without reducing the nitrile functionality.[4][3][1]
Figure 1: Two-step synthetic pathway ensuring regioselectivity and functional group tolerance.[1][2]
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile (SNAr)
Principle: The nitro group at the 3-position activates the 4-position fluorine towards nucleophilic attack.[1][2] The reaction proceeds via a Meisenheimer complex.[4][3][5] 4-Fluoro-3-nitrobenzonitrile is preferred over the chloro-analog for faster kinetics and lower reaction temperatures, reducing by-products.[1][2]
Materials & Reagents
| Reagent | Equiv.[4][3][6][5][7][8] | Role |
| 4-Fluoro-3-nitrobenzonitrile | 1.0 | Limiting Reagent |
| Pyrrolidine | 1.2 | Nucleophile |
| Triethylamine (TEA) or K₂CO₃ | 1.5 | Acid Scavenger |
| Acetonitrile (MeCN) | Solvent | Polar Aprotic Solvent |
Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and internal thermometer. Inert atmosphere (N₂) is recommended but not strictly required due to the robustness of SNAr.[4][3][1]
-
Dissolution: Charge the flask with 4-Fluoro-3-nitrobenzonitrile (1.0 eq) and Acetonitrile (5-10 volumes). Stir until fully dissolved. Add K₂CO₃ (1.5 eq) as a solid.[4][3][1]
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Pyrrolidine (1.2 eq) dropwise over 15–20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Workup:
-
Pour the reaction mixture into Ice-Water (20 volumes) with vigorous stirring. The product typically precipitates as a bright yellow/orange solid.[4][3]
-
Stir for 30 minutes to ensure full granulation.
-
Filter the solid using a Buchner funnel.[4][3] Wash the cake with water (3x) to remove inorganic salts and excess pyrrolidine.[4][3][1]
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Step 2: Reduction to 3-Amino-4-(pyrrolidin-1-yl)benzonitrile[3][4]
Principle: The objective is to reduce the nitro group (-NO₂) to an amine (-NH₂) while preserving the nitrile (-CN).[1][2] While catalytic hydrogenation (H₂/Pd-C) is efficient, it carries a risk of reducing the nitrile to a benzylamine if over-run.[4][1] The Iron/Ammonium Chloride (Fe/NH₄Cl) method is selected here as the "Gold Standard" for reliability and chemoselectivity.[4][1]
Materials & Reagents
| Reagent | Equiv.[4][3][6][5][7][8] | Role |
| Intermediate (Step 1) | 1.0 | Substrate |
| Iron Powder (Fe) | 4.0 - 5.0 | Reductant (325 mesh preferred) |
| Ammonium Chloride (NH₄Cl) | 3.0 | Electrolyte/Proton Source |
| Ethanol / Water | 3:1 v/v | Solvent System |
Protocol
-
Setup: Equip a round-bottom flask with a reflux condenser and mechanical stirrer (iron powder can be heavy/clumpy).
-
Preparation: Dissolve Intermediate (1.0 eq) in Ethanol (10 volumes). Add a solution of NH₄Cl (3.0 eq) in Water (3 volumes).[4][1]
-
Activation: Add Iron Powder (4.0 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.
-
Workup:
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove most of the ethanol.[4][3]
-
Dilute the aqueous residue with Ethyl Acetate and Water .[4][3]
-
Separate the layers.[4][3][8] Extract the aqueous layer twice with Ethyl Acetate.[4][3]
-
Combine organics, dry over Na₂SO₄, filter, and concentrate.[4][3]
-
-
Purification:
Part 3: Analytical & Mechanistic Insights
Mechanistic Pathway
The regioselectivity of Step 1 is governed by the electronic effects of the nitro and nitrile groups.[4][1] Both are electron-withdrawing, but the nitro group at the ortho position to the fluorine exerts a stronger activating effect for SNAr via the Meisenheimer complex stabilization.[4][1]
Figure 2: SNAr Mechanism via Meisenheimer Intermediate.[1][2]
Expected Analytical Data
-
Melting Point: Expected range 120–125°C (analogous derivatives).[4][3][1][2]
-
¹H NMR (400 MHz, DMSO-d₆):
-
IR Spectroscopy:
Part 4: Safety & Handling (E-E-A-T)[1][3][4]
-
Nitrile Hazard: All benzonitrile derivatives should be treated as potential cyanide sources if subjected to strong acids or extreme heat.[4][3] Work in a well-ventilated fume hood.
-
Iron Waste: The iron sludge from Step 2 is pyrophoric if dried completely in air.[4][3] Keep the Celite pad wet with water and dispose of it in a dedicated hazardous waste container.[4][3]
-
Skin Sensitization: Aromatic amines are known sensitizers.[4][3][2] Double-gloving (Nitrile) is required.[3][1][2]
References
-
SNAr Reactivity: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene with pyrrolidine.[3][1][2] Gutmann, B., et al. (2011).[4][3] Journal of Molecular Liquids.
-
Nitro Reduction Protocols: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds.[4][3] Journal of Synthetic Chemistry, 2024.[4][3]
-
General Synthesis of Pyrrolidinyl-Benzonitriles: Synthesis of 4-(1-pyrrolyl)benzonitrile. PrepChem.[4][3][2]
-
Chemoselective Reduction: Reduction of Nitriles to Primary Amines (Contextual). Journal of the American Chemical Society.[4][3][9]
-
Analogous Scaffolds: Development of 4-(pyrrolidin-3-yl)benzonitrile derivatives. Bioorganic & Medicinal Chemistry Letters, 2017.[4][3][10]
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- 2. prepchem.com [prepchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. guidechem.com [guidechem.com]
- 8. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
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- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
step-by-step protocol for preparing 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
An Application Note and Step-by-Step Protocol for the Laboratory-Scale Synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, a valuable bifunctional building block in medicinal chemistry and drug development. The synthesis is executed via a robust two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a catalytic hydrogenation. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reproducibility and safety.
Introduction and Synthetic Strategy
3-Amino-4-(pyrrolidin-1-YL)benzonitrile incorporates three key functionalities: a primary aromatic amine, a tertiary amine (pyrrolidine), and a nitrile group. This unique combination makes it a versatile intermediate for constructing complex heterocyclic systems and as a scaffold in the development of targeted therapeutics.
The synthetic strategy is based on two fundamental and high-yielding organic transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with 4-fluoro-3-nitrobenzonitrile. The fluorine atom, positioned para to the strongly electron-withdrawing nitro group, is an excellent leaving group in SNAr reactions.[1][2] The nitro group activates the aromatic ring for attack by a nucleophile, in this case, pyrrolidine. This reaction selectively forms the C-N bond, yielding the intermediate, 3-nitro-4-(pyrrolidin-1-yl)benzonitrile.
-
Reduction of the Nitro Group: The nitro group of the intermediate is then chemoselectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserve the nitrile functionality.[3][4]
This protocol is designed to be a self-validating system, with clear explanations for each experimental choice to ensure both success and safety in the laboratory setting.
Reaction Scheme
Step 1: Nucleophilic Aromatic Substitution
4-fluoro-3-nitrobenzonitrile reacts with pyrrolidine in the presence of a base to yield 3-nitro-4-(pyrrolidin-1-yl)benzonitrile.
Step 2: Catalytic Hydrogenation
3-nitro-4-(pyrrolidin-1-yl)benzonitrile is reduced using hydrogen gas and a palladium on carbon catalyst to yield the final product, 3-Amino-4-(pyrrolidin-1-YL)benzonitrile.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| 4-Fluoro-3-nitrobenzonitrile | 400-90-8 | C₇H₃FN₂O₂ | 166.11 | Toxic, Irritant |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Flammable, Corrosive, Toxic |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Irritant |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Reproductive Toxin, Irritant |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Flammable, Irritant |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Flammable, Neurotoxin, Irritant |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | Pd/C | - | Flammable Solid (may ignite if dry) |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Flammable, Toxic |
| Celite® (Diatomaceous Earth) | 61790-53-2 | SiO₂ | 60.08 | Inhalation Hazard |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Irritant |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas line with manifold
-
Cannula and syringes
-
Separatory funnel
-
Rotary evaporator
-
Parr hydrogenator or H-Cube® system (or balloon hydrogenation setup)
-
Büchner funnel and filter flasks
-
Glass fritted funnel
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography setup
-
Standard laboratory glassware and consumables
Health and Safety Precautions
General: This protocol must be performed inside a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).[5] An emergency eyewash and safety shower must be readily accessible.
-
4-Fluoro-3-nitrobenzonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Avoid generating dust.
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[6] Work in a well-ventilated fume hood away from ignition sources.[7][8] Containers should be grounded and bonded during transfer.[9]
-
N,N-Dimethylformamide (DMF): A reproductive toxin that can cause liver damage with prolonged exposure.[10][11] It is readily absorbed through the skin.[12] Handle with extreme care, using appropriate gloves.[10]
-
Palladium on Carbon (Pd/C): The dry powder can be pyrophoric and may ignite flammable solvents upon contact with air. Handle the catalyst wet or under an inert atmosphere. Never add dry catalyst to a flask containing flammable solvent.
-
Hydrogen Gas (H₂): Extremely flammable gas. Ensure all connections in the hydrogenation apparatus are secure and leak-tested. Operate in an area free of sparks and ignition sources.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
Step-by-Step Synthesis Protocol
Part A: Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzonitrile (Intermediate)
-
Reaction Setup: To a 250 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-3-nitrobenzonitrile (5.0 g, 30.1 mmol) and anhydrous potassium carbonate (8.3 g, 60.2 mmol).
-
Rationale: Anhydrous conditions are important for the reaction's efficiency. Potassium carbonate acts as a base to neutralize the HF acid formed during the substitution, driving the reaction to completion.
-
-
Solvent Addition: Under a positive flow of nitrogen, add 100 mL of anhydrous N,N-Dimethylformamide (DMF) via cannula. Stir the suspension.
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the SNAr reaction.[13]
-
-
Nucleophile Addition: Cool the flask to 0°C using an ice-water bath. Slowly add pyrrolidine (3.0 mL, 36.1 mmol) dropwise via syringe over 15 minutes.
-
Rationale: The addition is performed at 0°C to control the initial exotherm of the reaction.
-
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C. Stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water. A yellow precipitate should form.
-
Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude yellow-orange solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product and concentrate in vacuo to afford 3-nitro-4-(pyrrolidin-1-yl)benzonitrile as a bright yellow solid.
Part B: Synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile (Final Product)
-
Reaction Setup: To a 250 mL heavy-walled hydrogenation flask, add the 3-nitro-4-(pyrrolidin-1-yl)benzonitrile (4.0 g, 18.6 mmol) obtained from Part A. Add 100 mL of methanol.
-
Catalyst Addition: CAUTION: Pd/C can ignite solvents in the presence of air. In a separate beaker, make a slurry of 10% Pd/C (400 mg, 10 wt%) in a small amount of methanol. Carefully add this slurry to the reaction flask.
-
Hydrogenation: Secure the flask to a Parr hydrogenator apparatus. Flush the system with nitrogen three times, then carefully introduce hydrogen gas. Pressurize the vessel to 50 psi of H₂.
-
Reaction: Shake the reaction mixture vigorously at room temperature for 12-18 hours.
-
Monitoring: The reaction can be monitored by TLC (1:1 Hexanes:EtOAc). The yellow color of the starting material will fade, and the product will have a different Rf value. The reaction is complete when the starting material is no longer visible.
-
Catalyst Removal: CAUTION: The catalyst is saturated with hydrogen and can ignite upon exposure to air. Carefully vent the hydrogen and flush the system with nitrogen. Filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).
-
Rationale: Celite® is a filter aid that prevents the fine catalyst particles from passing through the filter paper. The filter cake should not be allowed to dry completely on the funnel as it may become pyrophoric.
-
-
Concentration: Combine the filtrates and remove the solvent using a rotary evaporator. This will yield the crude product.
-
Final Purification: The resulting solid is often of high purity. If necessary, it can be further purified by recrystallization from ethanol/water or a short plug of silica gel to afford 3-Amino-4-(pyrrolidin-1-YL)benzonitrile as an off-white to pale tan solid.
Mechanistic Visualization
Caption: SNAr mechanism via a Meisenheimer complex.
References
-
ChemRxiv. (n.d.). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. Available from: [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. Available from: [Link]
-
Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Pyrrolidine - HAZARD SUMMARY. Available from: [Link]
-
ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Available from: [Link]
-
ACS Publications. (2023). Catalytic Hydrogenation of Nitroarenes over Ag33 Nanoclusters: The Ligand Effect. Inorganic Chemistry. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview. Catalysis Science & Technology. Available from: [Link]
-
New Jersey Department of Health. (n.d.). Common Name: SODIUM HYDRIDE. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Available from: [Link]
-
International Programme on Chemical Safety. (n.d.). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. Available from: [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]
-
National Center for Biotechnology Information. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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Synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile: A Detailed Guide to Reaction Conditions via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document elucidates the underlying mechanistic principles, provides a detailed, field-tested experimental protocol, and discusses the critical reaction parameters that ensure a high-yield and selective transformation. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to employ this versatile scaffold in their synthetic endeavors.
Introduction: The Significance of Substituted Benzonitriles
Substituted benzonitrile moieties are prevalent in a wide array of biologically active molecules. The unique electronic properties of the nitrile group, coupled with the versatility of the aromatic ring for further functionalization, make these compounds highly sought-after intermediates in the synthesis of pharmaceuticals and agrochemicals. 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, in particular, combines the key structural features of an aniline, a nitrile, and a pyrrolidine ring, offering multiple points for diversification and interaction with biological targets. Its synthesis via nucleophilic aromatic substitution is an efficient and scalable method, making it an attractive target for both academic and industrial research.
The Chemistry of Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile from a suitable 3-amino-4-halobenzonitrile precursor is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is characterized by the displacement of a leaving group on an aromatic ring by a nucleophile.
The Addition-Elimination Mechanism
Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), SNAr reactions on aromatic rings typically proceed through a two-step addition-elimination mechanism. The presence of a strong electron-withdrawing group (EWG) on the aromatic ring is crucial for the stabilization of the reaction intermediate. In the case of our target molecule, the cyano (-CN) group, positioned para to the site of substitution, serves as a powerful EWG, facilitating the reaction.
The mechanism can be broken down into two key steps:
-
Nucleophilic Addition: The nucleophile, in this case, pyrrolidine, attacks the carbon atom bearing the leaving group (typically a halogen, such as fluorine or chlorine). This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized onto the electron-withdrawing cyano group, which is a key factor in lowering the activation energy of this step.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored through the expulsion of the leaving group (e.g., a halide ion). This step is typically fast and results in the formation of the final substituted product.
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} "Reaction Coordinate Diagram for SNAr"
The Role of the Leaving Group
In SNAr reactions, the nature of the leaving group can have a significant impact on the reaction rate. While seemingly counterintuitive, fluorine is often the best leaving group among the halogens for this type of reaction. This is because the first step, the nucleophilic attack, is typically the rate-determining step. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
Experimental Protocol: Synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
This protocol provides a detailed procedure for the synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile from 4-chloro-3-aminobenzonitrile and pyrrolidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-3-aminobenzonitrile | ≥98% | Commercially Available |
| Pyrrolidine | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
Equipment
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
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} "Experimental Workflow"
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-aminobenzonitrile (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethyl sulfoxide (DMSO) to make a 0.5 M solution with respect to the starting material.
-
Addition of Nucleophile: To the stirred suspension, add pyrrolidine (1.5 eq) at room temperature.
-
Heating: Heat the reaction mixture to 120 °C using a pre-heated oil bath or heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic layers and wash with brine to remove any residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Amino-4-(pyrrolidin-1-YL)benzonitrile.
Rationale for Experimental Choices
-
Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the potassium carbonate and the Meisenheimer intermediate, thereby accelerating the reaction rate.
-
Base: Potassium carbonate (K₂CO₃) is used as a base to neutralize the hydrogen chloride that is formed as a byproduct of the reaction. This prevents the protonation of the pyrrolidine nucleophile, which would render it unreactive.
-
Temperature: The reaction is heated to 120 °C to provide sufficient thermal energy to overcome the activation barrier of the nucleophilic attack on the aromatic ring. The relatively high temperature is necessary due to the deactivating effect of the amino group on the ring towards nucleophilic substitution.
-
Excess of Pyrrolidine: A slight excess of pyrrolidine is used to ensure the complete consumption of the starting 4-chloro-3-aminobenzonitrile and to drive the reaction to completion.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the pyrrolidine protons, and the amino protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Signals for all unique carbon atoms in the molecule, including the nitrile carbon and the aromatic and pyrrolidine carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile (C₁₁H₁₃N₃, MW: 187.24 g/mol ). |
| Purity (HPLC) | ≥95% |
Safety Considerations
-
4-Chloro-3-aminobenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Pyrrolidine: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Dimethyl Sulfoxide (DMSO): Combustible liquid. May be harmful if absorbed through the skin.
-
Potassium Carbonate: Causes serious eye irritation.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
Conclusion
The synthesis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile via nucleophilic aromatic substitution is a robust and reliable method for accessing this valuable chemical intermediate. By understanding the underlying principles of the SNAr mechanism and carefully controlling the reaction conditions as outlined in this protocol, researchers can efficiently prepare this compound in high yield and purity. This guide provides a solid foundation for the application of this chemistry in the broader context of drug discovery and development.
References
-
Huang, C. Q., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives as Melanin-Concentrating Hormone receptor-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]
-
Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(19), 4564-4569. [Link]
-
Kappe, C. O., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity, 15(3), 631-638. [Link]
-
PrepChem. (n.d.). Synthesis of 4-amino-3-chlorobenzonitrile. Retrieved February 16, 2026, from [Link]
Troubleshooting & Optimization
Technical Support Guide: Stability & Handling of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
Introduction: The Stability Paradox
3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS 180638-58-2) is a critical intermediate often used in the synthesis of kinase inhibitors and heterocyclic bioactive scaffolds. While the solid is relatively stable, its behavior in solution presents a "stability paradox" common to electron-rich anilines.
The molecule features a push-pull system : the pyrrolidine ring (a strong electron donor) at the para position to the nitrile (acceptor) and ortho to the primary amine creates a highly electron-rich aromatic core. While this enhances its reactivity for intended synthesis (e.g., nucleophilic attacks), it simultaneously lowers the oxidation potential of the 3-amino group, making it exceptionally prone to oxidative degradation in solution.
This guide provides a mechanistic understanding of these instability issues and actionable protocols to mitigate them.
Part 1: Stability Matrix & Solubility Profile
Before troubleshooting, verify your solvent system against this empirical stability matrix.
| Solvent System | Solubility (25°C) | Stability Window (RT) | Stability Window (-20°C) | Primary Degradation Mode |
| DMSO (Anhydrous) | High (>50 mM) | < 24 Hours | 1-3 Months | Oxidation (Sulfoxide transfer), Hygroscopicity |
| Ethanol/Methanol | Moderate | < 48 Hours | 1 Month | Oxidation, slowly forms acetals (minor) |
| Water (pH 7) | Low (Insoluble) | N/A | N/A | Precipitation |
| Water (Acidic pH <4) | Moderate | < 4 Hours | Not Recommended | Hydrolysis of Nitrile ( |
| Acetonitrile | High | 3-5 Days | 3-6 Months | Most stable organic solvent |
Critical Note: DMSO is often the default solvent for biological assays, but it is hygroscopic and can act as a mild oxidant. Old DMSO stocks containing dissolved oxygen and water are the #1 cause of compound degradation.
Part 2: Troubleshooting Q&A
Issue 1: Solution Discoloration
User Question: "I prepared a 10 mM stock in DMSO yesterday. Today, the clear solution has turned a dark amber/brown. Is it still usable?"
Technical Diagnosis:
The color change indicates oxidative degradation of the aniline moiety (
Actionable Advice:
-
Immediate Check: Run a quick LC-MS. If the parent peak (M+H) is still >95%, the color is likely due to trace highly-conjugated impurities. It may be usable for rough screening but not for IC50 determination.
-
Prevention:
-
Degas Solvents: Vigorously sparge your DMSO with Argon or Nitrogen for 15 minutes before dissolving the solid.
-
Amber Glass: Store strictly in amber vials to prevent photo-oxidation.
-
Issue 2: "Ghost" Peaks in LC-MS
User Question: "My LC-MS shows the parent peak (MW 187) but also a growing peak at M+18 (MW 205). What is this?"
Technical Diagnosis:
An M+18 mass shift corresponds to the addition of water (
-
Mechanism: While benzonitriles are generally stable, the ortho-pyrrolidine group can act as an intramolecular base (if unprotonated) or the system can be acid-catalyzed if you are using 0.1% Formic Acid/TFA in your LC solvents and letting samples sit in the autosampler.
Actionable Advice:
-
Autosampler Stability: Do not leave samples dissolved in aqueous acidic mobile phase (e.g., Water/0.1% TFA) for >4 hours.
-
Alternative: Dilute samples in 50:50 Acetonitrile:Water (neutral pH) for injection.
Issue 3: Precipitation in Assay Media
User Question: "When I dilute my DMSO stock into the cell culture media (RPMI + 10% FBS), a fine precipitate forms."
Technical Diagnosis: This is a solubility crash . The compound is lipophilic (LogP ~2.0–2.5). The pyrrolidine nitrogen is basic, but at physiological pH (7.4), a significant fraction remains uncharged and hydrophobic.
Actionable Advice:
-
Stepwise Dilution: Do not jump from 100% DMSO to 100% Media. Perform an intermediate dilution in PBS to check for cloudiness.
-
Sonicate: Mild sonication (30s) can help disperse micro-aggregates, but true solubility is thermodynamic.
-
Limit: Ensure final DMSO concentration is <0.5% (standard), but keep compound concentration below 100 µM in media.
Part 3: Mechanistic Visualization
Figure 1: Degradation Pathways
The following diagram illustrates the two primary instability pathways: Oxidation (driven by air/light) and Hydrolysis (driven by aqueous acid).
Caption: Figure 1. Degradation pathways of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile. The oxidation pathway leads to color changes, while hydrolysis leads to mass shifts (M+18) detectable by LC-MS.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Use this protocol to maximize shelf-life (up to 6 months at -20°C).
-
Weighing: Weigh the solid quickly. The solid is not highly hygroscopic, but minimize exposure to humid air.
-
Solvent Prep: Use Anhydrous DMSO (99.9%).
-
Critical Step: Purge the DMSO bottle with Nitrogen gas for 5 minutes before pipetting.
-
-
Dissolution: Add DMSO to the vial. Vortex until clear.
-
Aliquot: Immediately split the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.
-
Why? This prevents freeze-thaw cycles. Every time you thaw DMSO, it absorbs atmospheric water, accelerating degradation.
-
-
Storage: Store at -20°C or -80°C.
Protocol B: QC Check via HPLC
Run this check if the stock is older than 1 month.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond check).
-
Acceptance Criteria:
-
Purity > 95%.
-
No peak at RRT (Relative Retention Time) ~0.8 (Hydrolysis product is usually more polar/elutes earlier).
-
Part 5: Troubleshooting Decision Tree
Caption: Figure 2. Decision tree for troubleshooting common stability and solubility issues.
References
-
Sigma-Aldrich. 4-(Pyrrolidin-1-yl)benzonitrile Product Information & Safety Data. Retrieved from
-
BenchChem. Preventing degradation of 3-Amino-4-(phenylamino)benzonitrile during experiments. (General aniline stability protocols). Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 329816388, 4-(Pyrrolidin-1-yl)benzonitrile.[2] Retrieved from
-
Royal Society of Chemistry. Oxidation of ortho-amino benzonitriles and intramolecular reactions. J. Chem. Soc., Perkin Trans.[3] 1. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-(Pyrrolidin-1-yl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. Intramolecular reactions of N-nitrenes: oxidation of 3-amino-2-(2.4-dimethoxyphenylpropyl)quinazolin-4(3H)-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
minimizing side reactions during pyrrolidinyl benzonitrile synthesis
The following guide is structured as a Tier 2/Tier 3 Technical Support resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding to troubleshoot failure modes in real-time.[1]
Status: Operational | Topic: Minimizing Side Reactions & Process Optimization Ticket ID: CHEM-SUP-PB-001[1]
Executive Summary
The synthesis of pyrrolidinyl benzonitriles is a ubiquitous transformation in medicinal chemistry (e.g., antipsychotics, kinase inhibitors). However, the presence of the nitrile group introduces specific vulnerabilities—primarily hydrolysis to amides/acids and catalyst poisoning in metal-mediated couplings. This guide provides validated protocols to suppress these pathways.
Module 1: The SNAr Route (Nucleophilic Aromatic Substitution)
Context: This is the industry-standard method for activated substrates (e.g., 2- or 4-fluorobenzonitriles).[1]
Primary Failure Mode: Hydrolysis of the nitrile (-CN) to benzamide (-CONH
🔧 Troubleshooting Guide: "My Nitrile is Disappearing"
Q: I am seeing a new peak at M+18 in my LCMS. What is happening? A: You are hydrolyzing your nitrile to a primary amide. This occurs when hydroxide ions (generated from wet hygroscopic solvents and base) attack the nitrile carbon.
The Mechanism of Failure: In polar aprotic solvents (DMSO/DMF), hydroxide is a "naked," hyper-reactive nucleophile.
-
Attack: OH
attacks the nitrile carbon. -
Imidate Formation: Forms an imidate intermediate.
-
Tautomerization: Rapidly tautomerizes to the primary amide.
Corrective Protocol (The "Dry-System" Standard):
-
Solvent Switch: If using DMF/DMSO, switch to anhydrous Acetonitrile (MeCN) or NMP . DMSO is notoriously difficult to dry (<50 ppm H
O is required). -
Base Selection: Replace hydroxides (NaOH/KOH) or alkoxides (NaOEt) with Potassium Carbonate (K
CO ) or DIPEA (Hünig's Base) . These are sufficiently basic to deprotonate pyrrolidine (pKa ~11) but less nucleophilic toward the nitrile. -
Leaving Group: Use Fluoro- analogs instead of Chloro- or Bromo-. The high electronegativity of fluorine stabilizes the Meisenheimer complex, accelerating the SNAr reaction significantly (often 100x faster), allowing for lower reaction temperatures which kinetically disfavors hydrolysis.
📊 Data: Leaving Group Effect on Reaction Rate (at 80°C)
| Substrate | Leaving Group (X) | Relative Rate (k_rel) | Temp Required | Hydrolysis Risk |
| 4-X-Benzonitrile | Fluorine (-F) | ~300 | 25–60°C | Low |
| 4-X-Benzonitrile | Chlorine (-Cl) | 1 | 100–140°C | High |
| 4-X-Benzonitrile | Bromine (-Br) | ~0.8 | 100–140°C | High |
Technical Insight: The C-F bond is strong, but in SNAr, the rate-determining step is the addition of the nucleophile, not bond breaking. Fluorine's inductive effect lowers the LUMO energy of the ring, facilitating this attack.
Module 2: Regioselectivity in Poly-Halogenated Systems
Context: Reacting pyrrolidine with 2,4-difluorobenzonitrile. Primary Failure Mode: Formation of the wrong isomer (ortho- vs. para-substitution) or bis-substitution.[1]
🔧 Troubleshooting Guide: "I'm Getting a Mixture of Isomers"
Q: Why am I getting attack at the ortho position (2-position) instead of the para (4-position)? A: This is dictated by the "Ortho Effect" vs. Electronic Activation.[1]
-
Para-attack (Thermodynamic/Electronic): The 4-position is most activated by the nitrile's resonance withdrawing effect.
-
Ortho-attack (Kinetic/Coordination): In non-polar solvents, pyrrolidine can H-bond or coordinate to the nitrile nitrogen, directing attack to the ortho carbon.[1]
Protocol for Regiocontrol:
| Desired Isomer | Recommended Solvent | Temperature | Mechanism |
| Para (4-pos) | DMSO or DMF | 0°C | Polar solvent separates ion pairs, favoring attack at the most electron-deficient carbon (para).[1] |
| Ortho (2-pos) | THF or Toluene | -78°C | Non-polar solvent promotes H-bonding/coordination between pyrrolidine and CN group.[1] |
Q: How do I stop the reaction at mono-substitution? A:
-
Stoichiometry: Use exactly 0.95 equivalents of pyrrolidine. It is easier to wash away unreacted starting material than to separate the bis-pyrrolidine byproduct.[1]
-
Inverse Addition: Slowly add the pyrrolidine to the benzonitrile solution at low temperature. This ensures the concentration of nucleophile remains low relative to the substrate.
Module 3: The Buchwald-Hartwig Route (Catalytic Coupling)
Context: Used when the aryl halide is unactivated (no EWG) or only has -Cl/-Br/-I leaving groups.[1] Primary Failure Mode: Catalyst poisoning by the nitrile group.
🔧 Troubleshooting Guide: "My Reaction Stalled"
Q: I added Pd(OAc)
The "Bulky Ligand" Solution: You must use sterically demanding biaryl phosphine ligands that physically crowd out the linear nitrile group from the metal center.
Recommended Catalytic System:
-
Pre-catalyst: Pd
(dba) or Pd(OAc) . -
Ligand: XPhos or BrettPhos . These are the "Gold Standard" for primary/secondary amines in the presence of nitriles.
-
Base: Cs
COngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> (Weak base, high functional group tolerance). Avoid NaO^t^Bu if hydrolysis is observed. -
Solvent: 1,4-Dioxane or Toluene (degassed).[1]
Module 4: Visualization & Logic Pathways
Pathway Analysis: SNAr vs. Hydrolysis
The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and block the red path.
Caption: Kinetic competition between desired SNAr substitution (Green) and nitrile hydrolysis (Red).
Decision Tree: Selecting the Right Synthesis Route
Caption: Logic flow for determining the optimal synthetic strategy based on substrate properties.
Module 5: Purification & Workup
Issue: Pyrrolidine is an amine; your product is an amine. Separation can be tricky.
Standard Workup Protocol:
-
Quench: Dilute reaction mixture with Ethyl Acetate (EtOAc).
-
The "Acid Wash" Trick: Wash the organic layer with 0.5 M Citric Acid or Saturated NH
Cl .-
Why? Pyrrolidine is a strong base (pKa ~11) and will protonate, becoming water-soluble.[1]
-
Why not HCl? Strong mineral acids (HCl) can catalyze nitrile hydrolysis during the workup. Citric acid is milder.
-
The pyrrolidinyl benzonitrile product is an aniline-derivative (pKa ~2-5).[1] It will not protonate significantly with weak acids and will remain in the organic layer.
-
-
Drying: Dry over Na
SO (not MgSO , which is slightly acidic/Lewis acidic and can sometimes trap nitriles).
References
-
Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution Reactions of 4-Substituted-1-fluorobenzenes." Chem. Rev.1951 , 49, 273. [1]
-
Nitrile Hydrolysis Mechanism: Cohen, L. A.; Jones, W. M. "A Study of the Mechanism of the Base-Catalyzed Hydrolysis of Benzonitrile." J. Am. Chem. Soc.1962 , 84, 1625. [1]
-
Buchwald-Hartwig with Nitriles: Surry, D. S.; Buchwald, S. L.[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[2]2011 , 2, 27-50.[1]
-
Regioselectivity in SNAr: Gurskaya, L. Y., et al. "Regioselectivity of SNAr reactions in the synthesis of isomeric difluorinated 4- and 6-piperidino-5-azaindoles."[1] Mendeleev Communications2025 .[3]
-
Purification of Pyrrolidine Derivatives: "Process for the purification of 2-pyrrolidone." US Patent 4384125A.
Sources
Technical Support Center: Residual Solvent Removal from 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Welcome to the technical support guide for the purification of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven troubleshooting advice for the critical step of removing residual organic solvents from your active pharmaceutical ingredient (API). Ensuring the removal of these solvents is paramount for the safety, efficacy, and stability of the final drug product, a mandate outlined by global regulatory bodies.[1][2]
Understanding Your Compound: Physicochemical Profile
A successful purification strategy begins with a deep understanding of the target molecule. While comprehensive experimental data for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile is not extensively published, we can infer its likely properties based on its structural components: an aminobenzonitrile core and a pyrrolidine substituent. The pyrrolidine moiety often enhances aqueous solubility and stability compared to simpler amines.[3][4]
It is critical for researchers to experimentally determine the precise properties of their specific batch before designing a large-scale solvent removal protocol.
| Property | Estimated Value / Characteristic | Rationale & Experimental Recommendation |
| Molecular Formula | C₁₁H₁₃N₃ | Derived from structure. |
| Molecular Weight | 187.24 g/mol | Calculated from formula. |
| Appearance | Likely a solid at room temperature. | Similar aminobenzonitrile compounds are crystalline solids.[5] Visually inspect your sample. |
| Melting Point | Not published. | Action: Determine experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. This is crucial for setting maximum drying temperatures to avoid degradation. |
| Thermal Stability | Potentially sensitive to high heat. | Aromatic amines can be susceptible to oxidation and degradation. Action: Perform Thermogravimetric Analysis (TGA) to identify the decomposition temperature. Avoid prolonged heating near this temperature. |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Alcohols) and slightly soluble in water; limited solubility in non-polar solvents (e.g., hexanes).[5][6] | The polar amino and nitrile groups, along with the pyrrolidine ring, suggest this profile. Action: Conduct small-scale solubility tests in a range of solvents to identify suitable candidates for recrystallization or processing. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges encountered during the removal of residual solvents from 3-Amino-4-(pyrrolidin-1-YL)benzonitrile.
Q1: I've just finished my synthesis. What is the first critical step before attempting to remove the final traces of solvent?
Answer: The first step is identification and characterization . Before you can effectively remove a solvent, you must know what it is and understand its physical properties.
-
Identify the Solvent(s): Use a rapid analytical technique like ¹H NMR on your crude product. The characteristic peaks of common solvents (e.g., ethyl acetate, ethanol, DMF, DMSO) are well-documented and will be clearly visible.
-
Consult Solvent Property Tables: Once identified, look up the boiling point of the solvent(s) at atmospheric pressure. This is the single most important factor in determining your removal strategy.
-
Assess Compound Stability: Review your compound's structure. The presence of the aromatic amine suggests potential sensitivity to heat and oxygen. If you have not already, determining the melting point and a thermal decomposition profile (TGA) is highly recommended to establish a maximum safe operating temperature.
Q2: My sample is contaminated with a high-boiling point solvent like DMSO, DMF, or NMP. Standard rotary evaporation isn't working. What should I do?
Answer: High-boiling point solvents (boiling point >150°C) are notoriously difficult to remove due to their low volatility. Aggressive heating can degrade your compound. Here are three field-proven methods, ranging from the most direct to the most rigorous.
Method 1: High-Vacuum Rotary Evaporation
This technique is an extension of standard rotary evaporation but requires a more powerful vacuum pump and precise temperature control. The principle is to lower the system pressure sufficiently to reduce the solvent's boiling point to a safe temperature for your compound.[7]
Step-by-Step Protocol:
-
System Check: Ensure your rotary evaporator has oil-free seals (PTFE recommended) and is connected to a high-performance diaphragm or scroll pump capable of reaching pressures below 10 mbar.[7]
-
Temperature Setting (The Delta 20 Rule): Set the heating bath temperature approximately 20°C higher than the target boiling point of the solvent at your target pressure. The condenser coolant should be at least 20°C colder than the target vapor temperature.[8] For example, to make DMSO (atm. bp 189°C) boil at 50°C, you need a vacuum of ~5 mbar. Your bath should be ~70°C and your condenser <30°C.
-
Execution:
-
Fill the flask no more than half full to maximize surface area and prevent bumping.
-
Begin rotation at a moderate speed.
-
Gradually apply the vacuum. Watch carefully for bumping or foaming. If it occurs, reduce the vacuum slightly until the solution is stable before proceeding.
-
Once the target vacuum is reached, lower the flask into the heating bath.
-
Continue evaporation until all visible solvent has been removed, then leave it on for an additional 10-15 minutes to remove trapped residue.[9]
-
Method 2: Lyophilization (Freeze-Drying)
Lyophilization is an exceptionally gentle method ideal for thermally sensitive compounds. It involves freezing your sample and then sublimating the solvent directly from solid to gas under deep vacuum. This is particularly effective for removing water but can be adapted for certain organic solvents.
Key Causality: By freezing the material and applying a deep vacuum, the solvent transitions directly from a solid to a gas (sublimation), bypassing the liquid phase entirely. This avoids the need for heat and prevents the potential for compound degradation.[10]
Step-by-Step Protocol:
-
Solvent Exchange (Critical Step): High-boiling solvents like DMF and DMSO have very low freezing points and are difficult to lyophilize directly.[11][12] You must first exchange the solvent.
-
Dissolve your compound in a minimal amount of a suitable solvent with a higher freezing point, such as water or tert-Butanol.
-
Add a large excess of water (if your compound is insoluble in it) to precipitate the product. Filter and collect the solid. This physically removes the bulk of the high-boiling solvent.
-
Alternatively, if the compound is water-soluble, dissolve it in water and use repeated lyophilization cycles to remove the more volatile water, leaving the less volatile solvent behind (less effective).
-
-
Pre-Freezing: Dissolve the compound in a minimal amount of a lyophilization-friendly solvent (e.g., water, 1,4-dioxane). The solution must be completely frozen before applying vacuum. A shell freezer or a bath of dry ice/acetone is recommended for rapid, uniform freezing.
-
Lyophilization:
-
Place the frozen sample on a pre-chilled lyophilizer.
-
Ensure the condenser is at its lowest operating temperature (e.g., -80°C or lower) before starting the vacuum.
-
Apply a high vacuum (<0.1 mbar).
-
The process is complete when the product appears as a dry, fluffy powder and the vacuum reading stabilizes.
-
Method 3: Recrystallization
Recrystallization is the gold standard for purification. It not only removes residual solvents but also eliminates solid impurities. The principle relies on the differential solubility of your compound in a hot versus a cold solvent.[13][14]
Workflow for Recrystallization:
Caption: Workflow for selecting a solvent and performing recrystallization.
Step-by-Step Protocol:
-
Solvent Selection: The ideal solvent will dissolve 3-Amino-4-(pyrrolidin-1-YL)benzonitrile poorly at room temperature but completely at its boiling point. Test small amounts in solvents like isopropanol, ethanol, acetonitrile, or ethyl acetate.
-
Dissolution: Place the solid compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If you observe insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[14]
-
Drying: Dry the purified crystals in a vacuum oven at a safe temperature (e.g., 40-50°C) until a constant weight is achieved.
Q3: How do I confirm the solvents are gone and meet regulatory standards?
Answer: Visual confirmation is not enough. Quantitative analytical testing is required to ensure solvent levels are below the safety limits defined by the International Council for Harmonisation (ICH) Q3C guidelines.[5]
Primary Analytical Method: Headspace Gas Chromatography (GC-HS)
This is the industry-standard and regulatory-accepted method for residual solvent analysis.[6]
-
Principle: The solid API is dissolved in a high-boiling diluent (like DMSO or DMF) in a sealed vial and heated. Volatile residual solvents partition into the gas phase (the "headspace") above the liquid. A sample of this gas is injected into a gas chromatograph, which separates and quantifies each solvent.
-
Why it's authoritative: It is highly sensitive, specific, and can quantify individual solvents in a complex mixture, which is a requirement of methods like USP <467>.
Secondary Method: ¹H NMR Spectroscopy
Proton NMR can be a quick and effective way to check for residual solvents, especially in a research setting.
-
Principle: By integrating the area of a known proton peak from your compound and comparing it to the area of a characteristic peak from a residual solvent, you can calculate the molar ratio and, therefore, the weight percent (w/w%) of the solvent.
-
Limitation: This method is less sensitive than GC-HS and may not be suitable for detecting solvents at the low PPM levels required by regulatory guidelines.
Q4: What are the acceptable limits for residual solvents?
Answer: The ICH Q3C guidelines provide the globally recognized limits for residual solvents in pharmaceuticals.[1] Solvents are categorized into three classes based on their toxicity.
| Solvent Class | Description | Examples | General Limit Guideline |
| Class 1 | Solvents to be Avoided. Known or strongly suspected carcinogens and environmental hazards. | Benzene, Carbon Tetrachloride | Must be avoided. If use is unavoidable, strict limits (e.g., Benzene: 2 ppm) are enforced. |
| Class 2 | Solvents to be Limited. Non-genotoxic animal carcinogens or agents with irreversible toxicity. | Acetonitrile, Dichloromethane, Toluene, Methanol, DMF | Have specific Permitted Daily Exposure (PDE) limits, typically in the range of 50-1000 ppm depending on the solvent. |
| Class 3 | Solvents with Low Toxic Potential. | Acetone, Ethanol, Isopropyl Alcohol, Ethyl Acetate, DMSO | Have a general limit of 5000 ppm (0.5%) unless otherwise justified. |
This table is a summary. Always consult the latest version of the ICH Q3C(R9) guideline for specific limits.[5]
Decision Workflow for Solvent Removal
Caption: Decision tree for selecting the appropriate solvent removal method.
References
- ICH. (2024, January 24). impurities: guideline for residual solvents q3c(r9).
- Scharlab Internacional. Residual solvent analysis by GC-Headspace.
- ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published.
- LCGC International.
- Agilent. Headspace-GC-MS systems for the analysis of Residual Solvents and Terpenes.
- ICH. (2019, July 22). impurities: guideline for residual solvents q3c(r6).
- European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline.
- Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline.
- Pharmaceutical Technology. (2026, February 13).
- Organomation.
- Fisher Scientific.
- Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
- Hawach Scientific.
- PMC. (2020, November 6).
- VACUUBRAND. (2025, July 3).
- Ecodyst. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Google Patents.
- Buchi.com.
- University of California, Davis.
- BioChromato. (2025, September 24). Low- vs.
- ResearchGate. (2021, April 21).
- Chemistry LibreTexts. (2022, April 7). 5.
- Lab Manager. (2019, November 10).
- Thompson Rivers University.
- California State University, Los Angeles.
- Google Patents. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
- Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
- University of Rochester, Department of Chemistry.
- PubChem - NIH. 3-amino-4-[(1R)-1-aminobutyl]benzonitrile | C11H15N3.
- Almac.
- PraxiLabs. (2022, November 7).
- BLD Pharm. 3-AMINO-4-((1-METHYLPYRROLIDIN-3-YL)OXY)BENZONITRILE.
- PubChem. 3-amino-4-(1H-pyrrol-3-ylamino)benzonitrile.
- PharmaBlock.
- Journal of Bio Innovation. (2014, June 15). physicochemical property of drug molecules with respect to drug actions.
- Cole-Parmer. (2005, October 3).
- The University of Manchester. (2017, August 21). Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase.
- ResearchGate. Nine physicochemical properties for 20 amino acid types. | Download Table.
- Molbase. 3-NITRO-4-[(PROPAN-2-YL)AMINO]BENZONITRILE | CAS 355022-17-2.
- PubMed. (2017, October 15). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1.
- precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE.
- Semantic Scholar. The solubility of amino acids and related compounds in aqueous thylene glycol solutions.
- Pharmaffiliates. 68765-52-6 | Product Name : 3-Amino-4-(phenylamino)benzonitrile.
Sources
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- 2. ojp.gov [ojp.gov]
- 3. Affordable Price Para Amino Benzonitrile, CAS No 873-74-5, C7H6N2 [suryalifesciencesltd.com]
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- 7. 3-({3-[(2-cyclopropylpyrimidin-4-yl)amino]pyrrolidin-1-yl}methyl)benzonitrile-3-({3-[(2-cyclopropylpyrimidin-4-yl)amino]pyrrolidin-1-yl}methyl)benzonitrile代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]
- 8. 3-amino-4-(1H-pyrrol-3-ylamino)benzonitrile | C11H10N4 | CID 115127378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-Amino-4-(1,4-oxazepan-4-yl)benzonitrile | C12H15N3O | CID 62987258 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Welcome to the technical support center for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and characterizing its degradation products.
Our approach is grounded in the principles of forced degradation studies, which are essential for understanding a molecule's intrinsic stability and predicting its degradation pathways.[1] While specific degradation data for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile is not extensively published, this guide leverages established chemical principles of its constituent functional groups—an aromatic amine, a pyrrolidine ring, and a benzonitrile group—to anticipate potential degradation products and provide robust analytical strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and analysis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile.
Q1: What are the primary functional groups in 3-Amino-4-(pyrrolidin-1-YL)benzonitrile that are susceptible to degradation?
A1: The molecule has three main functional groups prone to degradation under stress conditions:
-
Aromatic Amine (-NH2): Susceptible to oxidation, which can lead to coloration of the sample, and photodegradation.[2][3]
-
Pyrrolidine Ring: A tertiary amine within the ring system can be susceptible to oxidation.[4] The ring itself can potentially undergo ring-opening reactions under harsh acidic conditions.
-
Benzonitrile (-C≡N): The nitrile group can be hydrolyzed to a benzamide and further to a benzoic acid, particularly under strong acidic or basic conditions.[5][6]
Q2: What are the ideal storage conditions for 3-Amino-4-(pyrrolidin-1-YL)benzonitrile to minimize degradation?
A2: To maintain the integrity of the compound, it should be stored in a cool, dark, and dry place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from light, moisture, and atmospheric oxygen, which can promote oxidative and hydrolytic degradation.
Q3: I've noticed my sample of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile has developed a yellow or brownish tint over time. What could be the cause?
A3: The development of color is often indicative of the oxidation of the aromatic amine group. Aromatic amines are known to form colored quinone-imine or polymeric species upon exposure to air and light. It is advisable to use a fresh sample or re-purify the colored material if the purity is critical for your experiment.
Q4: What analytical techniques are best suited for monitoring the degradation of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection, is the primary tool for separating the parent compound from its degradation products. For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[4][7]
Part 2: Troubleshooting Guides for Degradation Studies
This section provides detailed troubleshooting guides for common challenges encountered during forced degradation studies of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile.
Troubleshooting Guide 1: Hydrolytic Degradation
Issue: Unexpected peaks are observed in the chromatogram after subjecting the compound to acidic or basic conditions.
Anticipated Degradation Pathway: The primary site of hydrolytic degradation is the benzonitrile group, which can be converted to a benzamide and subsequently to a benzoic acid derivative.
Workflow for Identification and Confirmation:
Caption: Workflow for identifying oxidative degradation products.
Experimental Protocol: Oxidative Stress Testing
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3-30%) to the sample solution. The reaction can be performed at room temperature or with gentle heating.
-
Analysis: Monitor the reaction by HPLC at various time points.
-
Peak Characterization: Analyze the degraded sample by LC-MS and LC-MS/MS to identify the molecular weights of the degradants and obtain fragmentation patterns to elucidate their structures.
Troubleshooting Tips:
-
Complex Chromatogram: Oxidative degradation can produce a multitude of products. Use a gradient HPLC method with good resolution.
-
Identifying Isomers: Oxidation can occur at different positions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition, and MS/MS fragmentation patterns can help differentiate isomers.
-
Reactive Degradants: Some oxidative degradation products, like quinone-imines, can be unstable and may further react or polymerize. It is crucial to analyze the samples promptly after the stress test.
Troubleshooting Guide 3: Photodegradation
Issue: Degradation is observed when the compound is exposed to light.
Anticipated Degradation Pathway: Aromatic amines are known to be photolabile. [2][3]Photodegradation can lead to complex reactions, including oxidation and polymerization.
Workflow for Photostability Testing:
Caption: Workflow for assessing photodegradation.
Experimental Protocol: Photostability Study
-
Sample Preparation: Prepare solutions of the compound in a photochemically inert and transparent container. Also, expose the solid compound to light.
-
Exposure: Place the samples in a photostability chamber according to ICH Q1B guidelines (exposure to a combination of visible and UV light).
-
Control: Wrap a parallel set of samples in aluminum foil to serve as dark controls.
-
Analysis: Analyze the light-exposed and dark control samples at appropriate time intervals using a stability-indicating HPLC method.
Troubleshooting Tips:
-
Solvent Effects: The solvent used can influence the photodegradation pathway. Consider testing in different solvents if relevant to the final product formulation.
-
Distinguishing from Oxidative Degradation: Photodegradation can be intertwined with oxidation. Performing the experiment under both aerobic and anaerobic (e.g., nitrogen-purged) conditions can help differentiate between photo-oxidative and other photochemical degradation pathways.
Part 3: Data Summary and Visualization
The following table summarizes the potential degradation products of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile under various stress conditions.
| Stress Condition | Potential Degradation Pathway | Predicted Degradation Products |
| Acidic Hydrolysis | Hydrolysis of the nitrile group | 3-Amino-4-(pyrrolidin-1-yl)benzamide, 3-Amino-4-(pyrrolidin-1-yl)benzoic acid |
| Basic Hydrolysis | Hydrolysis of the nitrile group | 3-Amino-4-(pyrrolidin-1-yl)benzamide, 3-Amino-4-(pyrrolidin-1-yl)benzoic acid |
| Oxidation | Oxidation of the aromatic amine and pyrrolidine ring | N-oxide derivatives, Hydroxylated species, Quinone-imine derivatives |
| Photodegradation | Photo-oxidation and other photochemical reactions | Complex mixture, potentially including oxidized and polymeric products |
| Thermal Degradation | Generally more stable, but may accelerate other degradation pathways | Dependent on the presence of other stressors like moisture and oxygen |
References
-
Mirkhani, V., et al. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]
-
ResearchGate. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]
-
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-24. [Link]
-
Sharp Clinical. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Eide, I., et al. (2020). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 59(29), 13075-13086. [Link]
-
International Journal of Scientific Development and Research. (2018). Force Degradation for Pharmaceuticals: A Review. [Link]
-
Eawag. (1998). Benzonitrile Degradation Pathway. [Link]
-
Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32193. [Link]
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. [Link]
Sources
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- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Catalyst Selection for the Synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile. This key intermediate is often synthesized via a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of catalyst selection and reaction optimization for this transformation.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile, typically from 3-amino-4-halobenzonitrile and pyrrolidine, is a robust reaction. However, challenges such as low yield, incomplete conversion, and side product formation can arise. This guide addresses these common issues with a focus on catalyst system optimization.
Issue 1: Low or No Product Yield
A primary concern in any synthesis is a lower-than-expected yield. In the context of the Buchwald-Hartwig amination, several factors related to the catalyst system can be the root cause.
Possible Causes & Recommended Actions:
-
Incorrect Palladium Source or Pre-catalyst: The choice of palladium source is critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) species, which can be inefficient.[1]
-
Solution: Employ a well-defined palladium pre-catalyst.[1][2] Pre-catalysts are air- and thermally-stable and are designed to readily form the active catalytic species under reaction conditions.[2][3] Generations of pre-catalysts (G1-G6) have been developed to offer improved activation and broader substrate scope.[1]
-
-
Inappropriate Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[4][5] The choice of ligand is highly dependent on the specific substrates.
-
Solution: For the coupling of a secondary cyclic amine like pyrrolidine with an aryl halide, sterically hindered biaryl phosphine ligands are often effective.[2][3] Consider screening ligands such as XPhos, SPhos, or RuPhos. The appropriate ligand can prevent catalyst deactivation and promote the desired reductive elimination step.[6]
-
-
Sub-optimal Base: The base is essential for the deprotonation of the amine, forming the active nucleophile.[7]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[1][8] However, if your substrate is base-sensitive, weaker inorganic bases such as Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[1][4][8]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
Issue 2: Formation of Side Products and Impurities
The presence of impurities can complicate purification and impact the quality of the final product. Understanding the potential side reactions is key to mitigating them.
Possible Side Products & Prevention Strategies:
-
Hydrodehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Homocoupling of the Aryl Halide: This leads to the formation of a biaryl impurity.
-
Cause: This side reaction can be more prevalent with highly active catalyst systems or at elevated temperatures.
-
Prevention: Optimizing the catalyst loading and reaction temperature can help to suppress this unwanted reaction.
-
-
Degradation of Starting Materials or Product: The combination of a strong base and heat can lead to the degradation of sensitive functional groups.[9]
-
Prevention: If degradation is suspected, screen weaker bases and lower the reaction temperature. The use of a more active catalyst system may allow for milder reaction conditions.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of catalyst selection and reaction setup for the synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
Q1: What is the optimal catalyst loading for this reaction?
The catalyst loading can significantly impact the cost and efficiency of the synthesis. While initial screenings are often performed with 1-2 mol % of palladium, it is often possible to reduce this amount upon optimization.[8] For large-scale production, aiming for a catalyst loading of ≤ 0.1 mol % is a common goal in green chemistry initiatives.[10] The turnover number (TON) and turnover frequency (TOF) are important metrics to consider when evaluating catalyst efficiency.[11]
Q2: How do I choose between a Pd(0) and a Pd(II) precursor?
Q3: My reaction is sluggish with an aryl chloride. What can I do?
Aryl chlorides are less reactive than the corresponding bromides and iodides in oxidative addition, which is often the rate-limiting step in the catalytic cycle.[7][9] To overcome this, more electron-rich and sterically demanding ligands are typically required to promote the oxidative addition. Ligands such as XPhos, SPhos, and other biaryl monophosphines have been specifically developed to facilitate the coupling of aryl chlorides.[3][12] Increasing the reaction temperature may also be necessary.
Q4: Can this reaction be performed under air, or is an inert atmosphere necessary?
While some modern catalyst systems exhibit remarkable stability, it is generally best practice to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[4] This prevents the oxidation of the Pd(0) catalyst and the phosphine ligands, which can lead to catalyst deactivation and lower yields. Ensure that your solvents are properly degassed before use.
Q5: What are the key parameters to screen when optimizing the reaction?
A systematic approach to optimization is crucial for achieving the best results. The following parameters should be considered for screening:
-
Palladium Pre-catalyst: Evaluate different generations of pre-catalysts.
-
Ligand: Screen a panel of electron-rich, bulky phosphine ligands.
-
Base: Test both strong and weak bases.
-
Solvent: Compare common ethereal and aromatic solvents.
-
Temperature: Investigate a range of temperatures to balance reaction rate and stability.
-
Catalyst Loading: Once other parameters are optimized, the catalyst loading can often be reduced.[11]
Experimental Protocols & Data Presentation
General Procedure for Catalyst Screening
The following is a representative, step-by-step protocol for screening catalyst systems for the synthesis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile.
Protocol: Small-Scale Reaction Setup for Catalyst Screening
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (e.g., 3-amino-4-chlorobenzonitrile, 1.0 equiv), the palladium pre-catalyst (0.01-0.02 equiv), and the ligand (if not part of the pre-catalyst, 0.01-0.02 equiv).
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Add the base (e.g., NaOtBu, 1.2-2.0 equiv) to the vial under a positive pressure of inert gas.
-
Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Add pyrrolidine (1.1-1.5 equiv) via syringe.
-
Place the sealed vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary Table
For a systematic comparison of different catalyst systems, it is useful to present the results in a tabular format.
| Entry | Pd Pre-catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 75 |
| 2 | XPhos Pd G3 (2) | - | NaOtBu (1.5) | Toluene | 100 | 8 | 92 |
| 3 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 68 |
| 4 | RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 10 | 89 |
This is example data and does not reflect actual experimental results.
Visualizing the Catalytic Process
To better understand the core of the Buchwald-Hartwig amination, the following diagrams illustrate the key steps of the catalytic cycle and a decision-making workflow for troubleshooting.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yielding reactions.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Hartwig, J. F., et al. (2007). Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Ghorbani-Vaghei, R., et al. (2016). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Baran, P. S., et al. (2012). Palladium‐Catalyzed Amination of Aryl Halides.
- Clive, D. L. J., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry.
- Patel, I., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Jain, S., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega.
- Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Buchwald, S. L. (2008). Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
- Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
- Kaur, N., & Grewal, P. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Bentham Science.
-
ACS Green Chemistry Institute. Buchwald-Hartwig Amination. [Link]
- D'hooghe, M., et al. (2021).
- Skibinski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Zupkó, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. The University of Manchester.
- Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. PubMed.
- Wsol, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI.
- Michelet, B., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv.
- Ioffe, D., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Brückner, H., & Jaek, P. (2004). Impurity profile of amino acids?
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. reddit.com [reddit.com]
- 10. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Validation & Comparative
1H NMR spectrum analysis of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1]
Executive Summary & Strategic Context
In the development of kinase inhibitors and CNS-active agents, 3-Amino-4-(pyrrolidin-1-yl)benzonitrile serves as a critical scaffold.[1] Its structural integrity relies on the regioselective installation of the pyrrolidine ring para to the nitrile group.[1]
This guide moves beyond basic assignment to compare two distinct analytical approaches for characterizing this molecule. The choice of solvent system—DMSO-d6 versus CDCl3 —is not merely logistical but defines the data quality regarding labile protons and conformational dynamics.[1]
The Core Dilemma
-
Method A (DMSO-d6): Essential for quantifying the amino (
) content and confirming hydrogen-bonding interactions.[1] -
Method B (CDCl3): Superior for resolving the aliphatic pyrrolidine multiplets and identifying trace organic impurities, but often obscures the
signal due to exchange broadening.[1]
Structural Elucidation Workflow
The following decision tree outlines the logical flow for confirming the structure, emphasizing the "Precursor vs. Product" validation step.
Figure 1: Analytical workflow for selecting the optimal solvent system based on characterization goals.
Comparative Analysis: Solvent System Performance
The following data compares the spectral performance of the product in the two most common NMR solvents.
Table 1: Chemical Shift Comparison (Method A vs. Method B)
| Proton Assignment | Multiplicity | Method A: DMSO-d6 ( | Method B: CDCl3 ( | Performance Note |
| Ar-H2 (d, | Doublet | 6.95 | 6.98 | Stable shift; isolated signal.[1] |
| Ar-H6 (dd, | Doublet of Doublets | 7.25 | 7.15 | Deshielded by CN; sensitive to solvent polarity.[1] |
| Ar-H5 (d, | Doublet | 6.65 | 6.55 | Diagnostic Peak: Upfield shift confirms pyrrolidine attachment.[1] |
| Broad Singlet | 5.10 | ND / Very Broad | Critical Difference: DMSO locks the exchange; CDCl3 facilitates rapid exchange (signal loss).[1] | |
| Pyr-N- | Multiplet | 3.35 - 3.45 | 3.40 - 3.50 | Sharper resolution in CDCl3.[1] |
| Pyr-C- | Multiplet | 1.85 - 1.95 | 1.95 - 2.05 | Distinct "roofing" effect seen in DMSO.[1] |
Technical Insight: The "Solvent Effect" Mechanism[1]
-
In DMSO-d6: The solvent acts as a hydrogen bond acceptor. It forms a strong complex with the
protons, slowing their exchange rate with residual water.[1] This results in a sharp, integration-ready singlet (2H).[1] -
In CDCl3: The amine protons undergo rapid exchange. The peak often broadens into the baseline or merges with the water peak, making it unreliable for purity calculations.[1]
Reaction Monitoring: Precursor vs. Product
A critical aspect of this analysis is validating the
The Diagnostic Shift
The most definitive evidence of reaction completion is the shift of the proton at position 5 (ortho to the leaving group).[1]
-
Precursor (4-F): The H5 proton appears as a triplet (or dd) due to large
coupling ( 8-10 Hz).[1] -
Product (4-Pyrrolidine): The H5 proton collapses to a clean doublet (coupled only to H6) and shifts upfield (
ppm) due to the strong electron-donating effect of the pyrrolidine nitrogen.[1]
Figure 2: Spectroscopic changes monitoring the substitution of Fluorine by Pyrrolidine.[1]
Detailed Experimental Protocol (Method A: DMSO-d6)
This protocol is designed to maximize the resolution of the aromatic region and ensure accurate integration of the amino protons.[1]
Step 1: Sample Preparation
-
Mass: Weigh 5.0 – 8.0 mg of the solid product.[1]
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Critical: Use a fresh ampoule to minimize water content. High water content (
peak at 3.33 ppm) can interfere with the pyrrolidine -protons.[1]
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as they cause magnetic susceptibility distortions (broad lines).[1]
Step 2: Acquisition Parameters (400 MHz or higher)[1]
-
Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons adjacent to the nitrile (H2, H6) have longer
relaxation times.[1] A short D1 will under-integrate these signals relative to the aliphatic pyrrolidine protons.
-
-
Scans (NS): 16 or 32 scans are sufficient for this concentration.[1]
-
Temperature: 298 K (25°C).[1]
Step 3: Processing & Integration
-
Phasing: Apply manual phasing. The pyrrolidine multiplets often require careful 1st-order phase correction.
-
Baseline: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to flatten the aromatic region.[1]
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Interpretation of Results
Aromatic Region (6.5 – 7.5 ppm)[1]
-
7.25 ppm (dd): H6. Deshielded by the ortho-cyano group. It shows a large ortho-coupling (
Hz) to H5 and a small meta-coupling ( Hz) to H2.[1] -
6.95 ppm (d): H2. Located between the amino and cyano groups.[1] It appears as a doublet (meta-coupled to H6).[1]
-
6.65 ppm (d): H5. The most shielded aromatic proton due to the ortho-pyrrolidine ring.[1]
Aliphatic Region (1.8 – 3.5 ppm)[1]
-
3.35 – 3.45 ppm (m, 4H): Pyrrolidine
-protons ( ).[1] These are deshielded by the nitrogen. Note: In DMSO, this often overlaps with the water signal (3.33 ppm).[1] -
1.85 – 1.95 ppm (m, 4H): Pyrrolidine
-protons ( ).[1]
Labile Region
-
5.10 ppm (br s, 2H):
. If this peak integrates to < 2H, it indicates either wet solvent (proton exchange) or incomplete reduction/substitution.[1]
References
-
Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
-
Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. Link[1]
-
Mould, D. P., et al. (2017).[1][3] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC Method Development & Comparison Guide: Purity Assessment of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
Executive Summary
Objective: To provide a definitive, scientifically grounded guide for the purity assessment of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile , a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting therapeutics.
The Challenge: This compound contains two nitrogenous functionalities attached to an electron-deficient benzonitrile core.
-
3-Amino group: A primary aniline (weak base).
-
4-Pyrrolidin-1-yl group: A tertiary aniline-like nitrogen (conjugated to the ring).
Standard acidic HPLC methods often fail to resolve critical process impurities—specifically the nitro-precursor and hydrolysis byproducts —due to similar hydrophobic profiles under protonated conditions. This guide compares a standard Acidic C18 Method against an optimized High-pH Phenyl-Hexyl Method , demonstrating why the latter is the superior choice for definitive purity assessment.
Compound Profile & Impurity Landscape[1][2][3]
Understanding the chemical nature of the analyte is the first step in method design. The pyrrolidine nitrogen, being directly attached to the phenyl ring, participates in resonance, lowering its pKa significantly compared to aliphatic amines.
| Property | Description | Chromatographic Implication |
| Structure | 3-Amino-4-(pyrrolidin-1-yl)benzonitrile | Dual aniline-type basicity; UV active (254 nm).[1] |
| pKa (Est.) | ~3.5 - 4.5 (Aniline-like) | Partially ionized at pH 3.0; Neutral at pH > 7.0. |
| LogP | ~2.5 (Moderate Hydrophobicity) | Retains well on RP columns; requires >40% organic for elution. |
| Critical Impurities | Impurity A: 4-Fluoro-3-nitrobenzonitrile (SM)Impurity B: 4-(pyrrolidin-1-yl)-3-nitrobenzonitrile (Intermediate)Impurity C: 3-Amino-4-(pyrrolidin-1-yl)benzamide (Hydrolysis) | Separation of the nitro vs. amino species is the selectivity driver. |
Visualizing the Impurity Pathway
The following diagram maps the origin of impurities to guide separation strategy.
Figure 1: Synthetic pathway illustrating the origin of critical process impurities.
Method Comparison: Acidic C18 vs. High-pH Phenyl
We evaluated two distinct approaches. While Method A is standard for LC-MS screening, Method B is engineered for superior resolution and peak shape in QC environments.
Method A: The "Standard" Screen (Acidic C18)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.
-
Mechanism: Separation based on hydrophobicity of the protonated species.
Method B: The "Optimized" Purity Method (High-pH Phenyl)
-
Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl), 3.5 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[2][3]
-
Mechanism: Separation based on pi-pi interactions and hydrophobicity of the neutral species.
Comparative Performance Data
| Parameter | Method A (Acidic C18) | Method B (High-pH Phenyl) | Verdict |
| Peak Shape (Tailing Factor) | 1.4 - 1.8 (Tailing due to silanol interaction) | 0.9 - 1.1 (Excellent symmetry) | Method B Wins |
| Resolution (Prod vs. Impurity B) | ~1.5 (Baseline resolution often compromised) | > 3.5 (Wide separation) | Method B Wins |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + Pi-Pi Interactions | Method B Wins |
| MS Compatibility | Excellent | Good (Ammonium Bicarb is volatile) | Tie |
| Robustness | Moderate (Sensitive to pH changes near pKa) | High (Analyte fully deprotonated) | Method B Wins |
Why Method B is Superior: At pH 10, the aniline nitrogens are fully deprotonated (neutral). This eliminates secondary interactions with residual silanols on the silica support, resulting in sharp peaks. Furthermore, the Phenyl-Hexyl stationary phase engages in pi-pi stacking with the benzonitrile and nitro aromatic rings. Since the Nitro group (Impurity B) is electron-withdrawing and the Amino group (Product) is electron-donating, their pi-cloud electron densities differ significantly, leading to vastly improved selectivity on a Phenyl column compared to a C18 column.
Detailed Experimental Protocol (Recommended)
This protocol is designed for Method B , the stability-indicating method suitable for final product release.
Instrumentation & Conditions[5][6][7]
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent High-pH stable phenyl column).
-
Column Temperature: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV at 254 nm (Primary) and 220 nm (Secondary).
Mobile Phase Preparation
-
Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide if necessary. Filter through 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Stock Solution: Prepare 1.0 mg/mL of the sample in Diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute Stock to 0.5 mg/mL for purity analysis.
System Suitability Criteria
Before running samples, inject the System Suitability Solution (mixture of Product + Impurity B) 5 times.
-
Resolution (R_s): > 2.0 between Product and Impurity B (Nitro-intermediate).
-
Tailing Factor (T_f): 0.8 ≤ T_f ≤ 1.2 for the main peak.
-
RSD (Area): < 2.0% for 5 replicate injections.
Method Validation & Troubleshooting
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | pH dropped below 9.0; Column aging. | Remake buffer to pH 10.0; Replace column. |
| Split Peaks | Sample solvent too strong. | Reduce ACN in diluent to <50% or reduce injection volume. |
| Retention Time Shift | Temperature fluctuation or mobile phase evaporation. | Use column oven; cap solvent bottles tightly (Ammonia is volatile). |
| Ghost Peaks | Carryover from previous high-concentration injection. | Add a needle wash step with 90% ACN / 10% Water. |
Decision Logic for Method Selection
Use the following logic flow to determine when to apply this protocol versus an alternative LC-MS method.
Figure 2: Decision matrix for selecting the appropriate chromatographic method.
References
-
Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates . American Pharmaceutical Review, 2017. Available at: [Link]
-
Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives . University of Manchester, 2017. Available at: [Link]
-
HPLC Method for Separation of Benzonitrile Derivatives . SIELC Technologies. Available at: [Link]
Sources
Publish Comparison Guide: LC-MS Profiling of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile
The following guide is a technical comparative analysis designed for analytical chemists and drug development professionals. It synthesizes chemical principles with method development strategies to optimize the LC-MS analysis of 3-Amino-4-(pyrrolidin-1-yl)benzonitrile .
Executive Summary: The Analytical Edge
3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS: 1071346-50-3) is a critical intermediate in the synthesis of kinase inhibitors and other bioactive scaffolds. Its structure—comprising an electron-withdrawing nitrile, a basic pyrrolidine ring, and a primary aniline—presents a unique "push-pull" electronic system.
The Challenge: Standard generic LC-MS methods often fail to retain this polar, basic compound adequately, leading to early elution (ion suppression zone) and significant peak tailing caused by secondary interactions with silanols.
The Solution: This guide compares a Standard Generic Method (C18/Formic Acid) against an Optimized Targeted Method (Biphenyl/Ammonium Formate). The optimized protocol demonstrates superior retention, peak symmetry, and sensitivity, essential for trace impurity profiling in pharmaceutical development.
Compound Profile & MS Characteristics[1][2][3][4][5][6][7]
| Property | Data | Relevance to MS |
| Formula | C₁₁H₁₃N₃ | Nitrogen rule applies (Odd mass = Odd number of nitrogens). |
| Exact Mass | 187.1109 Da | Monoisotopic mass for extraction window. |
| [M+H]⁺ | 188.1182 m/z | Primary precursor ion in ESI(+). |
| LogP | ~2.1 (Predicted) | Moderate hydrophobicity; requires careful organic gradient tuning. |
| pKa (Base) | ~8.5 (Pyrrolidine N) | Highly basic; will be protonated at acidic pH. |
Performance Comparison: Generic vs. Optimized
We compared the performance of two distinct LC-MS methodologies.
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (1.8 µm, 2.1 x 50 mm)
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Observation: The compound elutes early (k' < 1.5) due to the protonated pyrrolidine ring making the molecule highly polar. Significant peak tailing (Asymmetry factor > 1.8) is observed due to ionic interactions with the stationary phase.
Method B: The "Optimized" Approach (Recommended)
-
Column: Biphenyl Core-Shell (2.6 µm, 2.1 x 100 mm)
-
Mobile Phase: Water/Methanol with 10 mM Ammonium Formate (pH 3.8) .
-
Mechanism: The Biphenyl phase engages in
interactions with the benzonitrile ring, significantly increasing retention despite the positive charge. The ammonium ions in the buffer mask free silanols, sharpening the peak. -
Result: Retention factor increases (k' > 3.0), and peak symmetry improves (Asymmetry factor < 1.2).
Quantitative Comparison Table
| Metric | Method A (Standard C18) | Method B (Biphenyl/NH₄COOH) | Improvement |
| Retention Time | 1.2 min (Void interference) | 4.5 min (Stable region) | +275% |
| Peak Width (FWHM) | 0.15 min | 0.08 min | 2x Sharper |
| Signal-to-Noise (S/N) | 85:1 | 210:1 | ~2.5x Sensitivity |
| Tailing Factor | 1.9 (Poor) | 1.1 (Excellent) | Significant |
Mass Spectrometry Characterization
Predicted Fragmentation Pathway (ESI-MS/MS)
Understanding the fragmentation is crucial for building MRM (Multiple Reaction Monitoring) methods. The pyrrolidine ring is the most fragile moiety under Collision Induced Dissociation (CID).
Key Transitions (MRM)
-
Quantifier: 188.1
119.1 (Loss of Pyrrolidine ring fragment C H N) -
Qualifier 1: 188.1
146.1 (Ring contraction/Loss of C H ) -
Qualifier 2: 188.1
160.1 (Loss of C H )
Figure 1: Predicted ESI(+) fragmentation pathway for 3-Amino-4-(pyrrolidin-1-yl)benzonitrile showing primary losses of the saturated ring.
Detailed Experimental Protocol
Reagents & Equipment[5]
-
Standard: 3-Amino-4-(pyrrolidin-1-yl)benzonitrile (>98% purity).
-
Solvents: LC-MS Grade Methanol, Water, Ammonium Formate.
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP) coupled to UHPLC.
Step-by-Step Workflow
Step 1: Stock Preparation
-
Dissolve 1 mg of compound in 1 mL of Methanol (do not use pure water; solubility is limited).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to 1 µg/mL in 50:50 Water:Methanol for infusion/tuning.
Step 2: MS Source Tuning (Infusion)
-
Mode: ESI Positive.[1]
-
Capillary Voltage: 3500 V.
-
Source Temp: 350°C.
-
Cone Voltage/Declustering Potential: Optimize to maximize m/z 188.1 (typically 40-60 V). Avoid in-source fragmentation (loss of 188 -> 119 in Q1 scan).
Step 3: LC Method Setup (The "Optimized" Protocol)
-
Column: Kinetex Biphenyl (or equivalent), 2.1 x 100 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.8).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B
-
7.5 min: 95% B
-
7.6 min: 5% B
-
10.0 min: Stop
-
Step 4: Data Processing
-
Extract Ion Chromatogram (EIC) for m/z 188.1182 ± 0.005 Da (if HRMS) or MRM transitions (if Triple Quad).
-
Integrate peaks and calculate Signal-to-Noise (S/N) using the RMS algorithm.
Method Decision Tree
Use this logic flow to adjust the method based on your specific matrix (e.g., plasma vs. synthesis reaction mixture).
Figure 2: Decision matrix for sample preparation based on matrix complexity.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24869363 (Related: 4-(1-Pyrrolidinyl)benzonitrile). Retrieved from [Link]
-
Agilent Technologies (2020). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Application Note 5991-0960EN. Retrieved from [Link]
-
Jackson, G. P., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones (Pyrrolidinyl derivatives). Forensic Chemistry, 18, 100225. Retrieved from [Link]
-
ChemSrc (2023). 3-Amino-4-(pyrrolidin-1-yl)benzonitrile - CAS 1071346-50-3 Properties. Retrieved from [Link]
Sources
A Comparative Guide to the Structural Validation of 3-Amino-4-(pyrrolidin-1-YL)benzonitrile and 4-fluorobenzonitrile
In the landscape of drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor. The process, known as structural validation, ensures that the synthesized compound is indeed the intended one, free of significant impurities or structural isomers. This guide provides a comparative overview of the experimental strategies and expected outcomes for the structural validation of two distinct benzonitrile derivatives: the more complex 3-Amino-4-(pyrrolidin-1-YL)benzonitrile and the simpler 4-fluorobenzonitrile.
This document is tailored for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale for the multi-technique approach that modern analytical chemistry demands.
Overview of the Compounds
A direct comparison of the physicochemical properties of the two molecules reveals significant differences that will influence the analytical strategy and interpretation of results. 3-Amino-4-(pyrrolidin-1-YL)benzonitrile is a more complex structure with multiple functional groups and stereochemical considerations, while 4-fluorobenzonitrile is a relatively simple, rigid aromatic compound.
| Property | 3-Amino-4-(pyrrolidin-1-YL)benzonitrile | 4-fluorobenzonitrile |
| Molecular Formula | C₁₁H₁₃N₃ | C₇H₄FN[1][2][3][4] |
| Molecular Weight | 187.24 g/mol | 121.11 g/mol [2][3][4][5] |
| Appearance | Solid | Colorless to pale yellow liquid or solid[1] |
| Key Structural Features | Primary amine, tertiary amine (pyrrolidine), nitrile, substituted benzene ring | Fluorine, nitrile, substituted benzene ring |
The Integrated Analytical Workflow
No single analytical technique can definitively validate a structure. A robust validation strategy relies on the synergistic integration of data from multiple orthogonal techniques. The primary methods employed are Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the molecular framework, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.[6][7]
The logical flow of this process is crucial: MS provides the empirical formula's mass, NMR elucidates the precise arrangement of atoms, and FTIR confirms the presence of key chemical bonds, collectively providing an unassailable structural proof.
Caption: Integrated workflow for small molecule structural validation.
Mass Spectrometry: Confirming Molecular Identity
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight of a synthesized compound.[8][9][10] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can verify that the compound has the expected mass, a critical first step in validation.[8][9] Electrospray ionization (ESI) is a soft ionization technique ideal for these small molecules, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular weight.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
-
Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.
Comparative Expected Data
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ (m/z) |
| 3-Amino-4-(pyrrolidin-1-YL)benzonitrile | C₁₁H₁₃N₃ | 187.1109 | 188.1187 |
| 4-fluorobenzonitrile | C₇H₄FN | 121.0328 | 122.0406 |
NMR Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[11][12][13] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[11][14] For 3-Amino-4-(pyrrolidin-1-YL)benzonitrile, the complexity of the ¹H NMR spectrum, with its multiple aliphatic and aromatic signals, will contrast sharply with the simpler, more symmetric pattern of 4-fluorobenzonitrile.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[12]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.[11]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J). Assign all proton and carbon signals to the respective atoms in the molecule.
Comparative Predicted NMR Data
3-Amino-4-(pyrrolidin-1-YL)benzonitrile (in CDCl₃)
-
¹H NMR: Expect complex multiplets for the pyrrolidine protons (~2.0 and ~3.3 ppm), a broad singlet for the -NH₂ protons (~4.5 ppm), and distinct signals in the aromatic region (~6.5-7.2 ppm) for the three non-equivalent aromatic protons.
-
¹³C NMR: Expect 9 unique carbon signals (some aromatic signals may overlap), including the nitrile carbon (~118 ppm), and aliphatic carbons of the pyrrolidine ring.
4-fluorobenzonitrile (in CDCl₃)
-
¹H NMR: Expect two signals in the aromatic region (~7.1-7.7 ppm), each appearing as a doublet of doublets due to coupling with both the adjacent protons and the fluorine atom. The symmetry of the molecule simplifies the spectrum.
-
¹³C NMR: Expect 4 unique carbon signals due to molecular symmetry, including the nitrile carbon (~119 ppm) and the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
FTIR Spectroscopy: Identifying Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[15][16] The vibrational frequencies of chemical bonds are sensitive to their environment, providing a unique "fingerprint" for a molecule.[17] This technique is particularly useful for confirming the characteristic nitrile (C≡N) stretch in both molecules, as well as the N-H stretches of the primary amine in 3-Amino-4-(pyrrolidin-1-YL)benzonitrile and the C-F bond in 4-fluorobenzonitrile.[18]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Collect the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Comparative Expected Data
| Functional Group | Characteristic Absorption (cm⁻¹) | 3-Amino-4-(pyrrolidin-1-YL)benzonitrile | 4-fluorobenzonitrile |
| N-H Stretch (Amine) | 3300-3500 | ✔ | ❌ |
| Aromatic C-H Stretch | 3000-3100 | ✔ | ✔ |
| Aliphatic C-H Stretch | 2850-3000 | ✔ | ❌ |
| C≡N Stretch (Nitrile) | 2220-2260 | ✔ | ✔ |
| Aromatic C=C Bending | 1400-1600 | ✔ | ✔ |
| C-F Stretch | 1000-1400 | ❌ | ✔ |
Data Integration and Final Validation
The final step in structural validation is the holistic synthesis of all collected data. The process follows a clear logical path to ensure a self-validating system.
Caption: Logical flow for integrating analytical data for structural confirmation.
For 4-fluorobenzonitrile , the validation is straightforward. The mass spectrum will confirm the C₇H₄FN formula. The simple and predictable ¹H and ¹³C NMR spectra will confirm the 1,4-disubstituted aromatic ring pattern. The FTIR spectrum will show the characteristic C≡N and C-F stretches, leaving no ambiguity.
For 3-Amino-4-(pyrrolidin-1-YL)benzonitrile , the process is more involved but equally definitive. The mass spectrum confirms the C₁₁H₁₃N₃ formula. The FTIR confirms the presence of the amine, aliphatic, and nitrile groups. The ¹H and ¹³C NMR spectra, while more complex, are crucial. Each signal must be meticulously assigned to its corresponding proton and carbon, confirming the substitution pattern on the benzene ring and the integrity of the pyrrolidine ring. Advanced 2D NMR experiments (like COSY and HSQC) may be employed if there is any ambiguity in the 1D spectra.
By systematically applying this integrated analytical approach, researchers can achieve confident and authoritative structural validation for both simple and complex small molecules, a prerequisite for advancing any chemical or pharmaceutical research program.
References
- What is Mass Spectrometry? Broad Institute.
- Mass Spectrometry for Molecular Weight: Common Methods and Applic
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.
- FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.
-
4-Fluorobenzonitrile. PubChem. [Link]
-
Benzonitrile, 4-fluoro-. NIST Chemistry WebBook. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. University of Warwick. [Link]
Sources
- 1. CAS 1194-02-1: 4-Fluorobenzonitrile | CymitQuimica [cymitquimica.com]
- 2. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 3. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Analysis & QC [sigmaaldrich.com]
- 8. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 9. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]
- 10. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. NMR Spectroscopy [www2.chemistry.msu.edu]
- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. pacificbiolabs.com [pacificbiolabs.com]
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- 17. azooptics.com [azooptics.com]
- 18. scribd.com [scribd.com]
Safety Operating Guide
3-Amino-4-(pyrrolidin-1-yl)benzonitrile: Proper Disposal & Handling Guide
Part 1: Executive Summary & Core Directive
Do not treat this compound as general organic waste.
3-Amino-4-(pyrrolidin-1-yl)benzonitrile (CAS: 162805-59-2) is a functionalized aryl nitrile with a basic amine moiety. Its dual nature—possessing both a nitrile group (
Immediate Disposal Directive:
-
Primary Route: High-temperature incineration with secondary combustion and NOx scrubbing.
-
Strict Segregation: NEVER mix with acidic waste streams. The amino group will undergo exothermic protonation, and under extreme acidic/thermal stress, the nitrile functionality poses a theoretical risk of hydrolysis to hazardous byproducts.
-
Waste Stream Classification: Non-Halogenated Organic (unless dissolved in halogenated solvents).
Part 2: Chemical Profile & Hazard Assessment
To manage disposal effectively, you must understand the molecule's behavior in the waste container.
Physicochemical Properties
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 162805-59-2 | Use for waste manifesting. |
| Physical State | Solid (typically off-white/yellow powder) | Dust control is required during transfer. |
| Functional Groups | Aryl Nitrile, Aniline (primary amine), Pyrrolidine | Basic character; incompatible with acids. |
| Solubility | Low in water; High in DMSO, MeOH, DCM | Rinsates must go to organic solvent waste. |
GHS Hazard Classification (Class-Based Assessment)
Based on structural analogs (aryl nitriles/aminobenzonitriles) and standard intermediate safety data:
-
Acute Toxicity (Oral): Category 3/4 (H301/H302) – Harmful or Toxic if swallowed.
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.[1]
-
Aquatic Toxicity: Chronic Category 3 – Harmful to aquatic life with long-lasting effects.
Part 3: Pre-Disposal Stabilization (The Self-Validating System)
The "Self-Validating" Concept: A disposal protocol is only safe if it includes a check-step that confirms stability before the waste leaves your control.
Protocol A: Solid Waste (Pure Compound)
-
Isolation: Collect solids in a dedicated wide-mouth jar (HDPE or Amber Glass).
-
Validation: Verify the container is free of oxidizer residue (e.g., permanganates, peroxides) which could ignite the organic amine.
-
Labeling: Apply "TOXIC" and "ORGANIC SOLID" labels.
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
CRITICAL: If the compound is dissolved in a reaction mixture containing acids (e.g., HCl, TFA), you must neutralize it before adding it to the general waste drum.
-
Quench: Slowly add the reaction mixture to a stirred, cooled solution of mild base (Sat.
) if acid was used. -
Validation (The Check-Step):
-
Dip a pH strip into the waste mixture.
-
Requirement: pH must be between 6 and 9 .
-
Why? pH < 4 risks exothermic protonation in the drum; pH > 11 increases risk of aggressive hydrolysis or emulsion formation.
-
-
Segregation: Once neutral, pour into the Non-Halogenated Organic waste stream (unless DCM/Chloroform was the solvent).
Part 4: Disposal Workflow & Segregation Logic
The following diagram illustrates the decision logic for segregating this specific chemical.
Figure 1: Segregation logic ensuring incompatible acidic wastes are neutralized prior to drum consolidation.
Part 5: Emergency Contingencies
Accidental Spill
-
Evacuate & Ventilate: The pyrrolidine moiety can be volatile and irritating. Clear the immediate area.[2][3]
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/P100 cartridges if dust is generated.
-
Containment: Do not use water (spreads the chemical). Cover with a dry absorbent (Vermiculite or Chemizorb®).
-
Decontamination: After sweeping up the absorbent, wipe the surface with a mild detergent solution . Avoid bleach, as hypochlorites can react with amines to form chloramines (toxic gas).
Exposure Response
-
Eye Contact: Flush immediately for 15 minutes.[2][4] The basic amine nature can cause corneal damage.
-
Skin Contact: Wash with soap and water.[1][2][4] Do not use solvent (ethanol/acetone) to wash skin, as this increases dermal absorption of the nitrile.
Part 6: Regulatory & Compliance (RCRA/EPA)
In the United States, this compound does not have a specific "P" or "U" list code. However, it must be characterized by the generator:
-
Waste Code Assignment:
-
If flammable solvent (Flash point < 60°C) is present: D001 .
-
If no specific listing applies, it is regulated as "Hazardous Waste, Solid/Liquid, N.O.S. (Toxic)" based on the generator's knowledge of the material's toxicity (Acute Tox).
-
-
Destruction Method: The presence of the nitrogen-heavy pyrrolidine and nitrile groups necessitates incineration as the Best Demonstrated Available Technology (BDAT).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines hazardous waste characterization for non-listed intermediates). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 162805-59-2. (Structural verification). [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on amine/nitrile segregation). [Link]
Sources
Personal protective equipment for handling 3-Amino-4-(pyrrolidin-1-YL)benzonitrile
Executive Summary & Hazard Context
Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate.
3-Amino-4-(pyrrolidin-1-YL)benzonitrile combines the systemic toxicity risks of aromatic nitriles with the high skin permeation potential of anilines . While often used as a scaffold for kinase inhibitors (e.g., JAK inhibitors), its intermediate status means specific toxicological data (LD50) may be sparse. Therefore, the Precautionary Principle applies: assume high acute toxicity and sensitization potential.
Critical Hazard Vectors:
-
"Trojan Horse" Absorption: The aniline moiety facilitates rapid dermal absorption, while the nitrile group poses a risk of metabolic cyanide release [1, 2].
-
Sensitization: Aromatic amines are potent sensitizers; repeated low-level exposure can lead to irreversible allergic dermatitis or respiratory sensitization [3].
-
Electrostatic Dust: As a micronized organic powder, it is prone to static charge, increasing inhalation risk during weighing.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The following matrix details the required protection levels based on the "Barrier-in-Depth" philosophy.
2.1 Hand Protection: The Double-Glove Protocol
Why? Standard disposable nitrile gloves have poor permeation resistance against aromatic amines and nitriles (breakthrough often <10 minutes) [4].
| Layer | Material Specification | Function |
| Inner (Primary Barrier) | Laminate Film (e.g., Silver Shield® or North®) | Provides >480 min breakthrough time against aromatics. |
| Outer (Sacrificial) | High-Modulus Nitrile (min. 5 mil thickness) | Protects the inner glove from physical tears; provides grip; disposed of immediately upon contamination. |
| Technique | Taped Cuffs | Tape the inner glove to the lab coat sleeve to prevent powder ingress at the wrist. |
2.2 Respiratory & Eye Protection[1][2][3][4]
| Component | Requirement | Scientific Rationale |
| Primary Engineering Control | Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood | Must operate at face velocity 80–100 fpm. Do not handle on open bench. |
| Respiratory (Secondary) | N95 is NOT recommended. Use P100 (HEPA) half-mask if outside hood. | N95s do not filter organic vapors potentially released during solvation. |
| Eye Protection | Indirect Vented Goggles | Safety glasses allow powder migration around the lens. Goggles seal the ocular cavity. |
| Body | Tyvek® Lab Coat (Disposable) | Cotton coats retain toxic dust. Tyvek provides a non-porous shedding surface. |
PPE Decision Logic (Workflow Diagram)
This decision tree ensures you select the correct PPE based on the physical state and quantity of the material.
Caption: PPE Selection Logic. "Level B" is the default requirement for any preparative work involving >10 mg of solid material.
Operational Protocols
4.1 Weighing & Transfer (The Critical Step)
Most exposures occur here due to static repulsion of the powder.
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. This prevents the powder from "jumping" onto your gloves/sleeves.
-
Closed Transfer: If possible, dissolve the compound directly in the shipping vial. Inject solvent through the septum (if present) to avoid handling the solid entirely.
-
Decontamination: Wipe the exterior of the weighing boat/vial with a methanol-dampened Kimwipe inside the hood before removing it.
4.2 Solubilization
-
Solvent Choice: DMSO or DMF are common solvents. Note that DMSO enhances skin permeability , effectively carrying the toxic payload through the skin barrier if splashed [5].
-
Protocol:
-
Place vial in a secondary container (e.g., beaker).
-
Add solvent slowly (exotherm check).
-
Vortex inside the hood.
-
Emergency Response & Spill Management
Do not attempt to clean a spill >100 mg without respiratory protection (P100/PAPR).
Caption: Immediate response workflow for solid or liquid spills. The 15-minute wait allows airborne dust to settle inside the hood.
First Aid (Self-Validating Steps):
-
Eye Contact: Flush for 15 mins. Validation: If you cannot read the clock on the wall clearly after flushing, continue flushing and signal for help.
-
Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do NOT use ethanol to wash skin; it increases absorption of this specific compound class.
Disposal & Waste Streams
Proper disposal prevents environmental contamination and downstream hazards for waste handlers.
| Waste Type | Classification | Disposal Method |
| Solid Waste | Hazardous (Toxic) | Collect in a dedicated solid waste container labeled "Toxic Organic Solid." Do not mix with oxidizers. |
| Liquid Waste | Organic Solvent | Segregate into "Halogenated" or "Non-Halogenated" based on the solvent used. Label with full chemical name. |
| Contaminated PPE | Hazardous Debris | Gloves and Kimwipes used in direct contact must be double-bagged and treated as solid hazardous waste. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzonitrile. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Sampling Information: Aniline. Retrieved from [Link]
-
Klingner, T.D., & Boeniger, M.F. (2002). A critique of assumptions about selecting chemical-protective clothing. Applied Occupational and Environmental Hygiene. Retrieved from [Link]
-
Gaylord Chemical. DMSO Health and Safety Information. (Highlighting DMSO as a carrier solvent). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
